molecular formula C17H16O4 B14921102 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate

2-Oxo-2-phenylethyl (2-methylphenoxy)acetate

Cat. No.: B14921102
M. Wt: 284.31 g/mol
InChI Key: SDTJIAMUGBHIPZ-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl (2-methylphenoxy)acetate is a synthetic ester compound with a molecular formula of C17H16O4 and a molecular weight of 284.31 g/mol . Its structure features a phenacyl group linked to a (2-methylphenoxy)acetate moiety, as represented by the SMILES notation O=C(OCC(C1=CC=CC=C1)=O)COC2=CC=CC=C2C . This structural class of compounds is of significant interest in organic synthesis and fragrance research. Esters are widely studied for their roles as flavor and fragrance agents due to their often pleasant, volatile aromas . Related compounds, such as 2-phenylethyl acetate, are well-known for their rose-like odor and are used as generally recognized as safe (GRAS) flavoring agents in various applications . While the specific biological activity and applications of this compound are an area for further investigation, researchers explore such molecules for their potential as intermediates in the synthesis of more complex chemical entities or for their physicochemical properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human consumption or veterinary use. Researchers can leverage this compound in various fields, including medicinal chemistry for scaffold development, in material science, or as a standard in analytical methods development. The provided compound is guaranteed to be of high purity, suitable for advanced laboratory research purposes.

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

phenacyl 2-(2-methylphenoxy)acetate

InChI

InChI=1S/C17H16O4/c1-13-7-5-6-10-16(13)20-12-17(19)21-11-15(18)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3

InChI Key

SDTJIAMUGBHIPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Phenacyl Esters of Aryloxyacetic Acids: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenacyl esters of aryloxyacetic acids represent a specialized class of carboxylate derivatives that serve two critical functions in modern chemistry: as robust chromophores for high-sensitivity HPLC analysis and as photolabile protecting groups in organic synthesis. While the parent aryloxyacetic acids (e.g., 2,4-D, MCPA) are widely recognized as synthetic auxin herbicides, their derivatization into phenacyl esters significantly alters their physicochemical profile, enabling nanomolar detection limits and controlled release capabilities. This guide synthesizes the synthetic methodologies, spectral fingerprints, and diverse applications of these compounds, designed for researchers in analytical chemistry and drug development.

Introduction: The Chemical Architecture

The core structure of a phenacyl ester of an aryloxyacetic acid consists of an aryloxyacetic acid moiety (the "payload") esterified with a phenacyl group (the "reporter" or "shield").

  • Aryloxyacetic Acid Moiety: Typically derived from phenols reacted with chloroacetic acid.[1] Examples include 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid. These molecules often possess biological activity (herbicidal, antimicrobial).

  • Phenacyl Group: Derived from

    
    -bromoacetophenone (phenacyl bromide). It introduces a benzoyl functionality that is strongly UV-absorbing and chemically labile under specific reductive or photochemical conditions.
    
Strategic Rationale
  • Analytical Sensitivity: Many carboxylic acids lack strong UV chromophores. Attaching a phenacyl group ($ \epsilon_{242nm} \approx 10^4 \text{ L mol}^{-1} \text{ cm}^{-1} $) allows for sensitive UV detection.

  • Orthogonal Protection: Phenacyl esters are stable to acidic hydrolysis (unlike tert-butyl esters) but are cleaved by nucleophiles (thiophenol) or reduction (Zn/AcOH), offering orthogonality in peptide and small molecule synthesis.

Synthetic Architectures

The synthesis of phenacyl esters is predominantly achieved via nucleophilic substitution (


). This process is favored due to the high reactivity of 

-haloketones.
Standard Synthesis Protocol

Reaction: Carboxylate Salt + Phenacyl Bromide


 Phenacyl Ester + Metal Bromide

Reagents:

  • Substrate: Aryloxyacetic acid (1.0 equiv).

  • Reagent: Phenacyl bromide (1.05 equiv).

  • Base: Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: Acetone, Acetonitrile, or DMF.

  • Catalyst (Optional): 18-Crown-6 (for solid-liquid phase transfer).

Step-by-Step Methodology:

  • Dissolution: Dissolve the aryloxyacetic acid in anhydrous acetone.

  • Deprotonation: Add

    
     (1.1 equiv) dropwise at room temperature. Stir for 15 minutes to generate the carboxylate anion.
    
  • Alkylation: Add a solution of phenacyl bromide in acetone dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC (disappearance of acid).
    
  • Workup: Filter off the precipitated triethylamine hydrobromide salt. Evaporate the solvent.

  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography.

Mechanistic Pathway

The reaction proceeds via a classic


 attack of the carboxylate oxygen on the 

-carbon of the phenacyl bromide.

SynthesisMechanism Acid Aryloxyacetic Acid (Ar-O-CH2-COOH) Anion Carboxylate Anion (Ar-O-CH2-COO-) Acid->Anion Deprotonation Base Base (Et3N) Base->Anion TS Transition State [SN2 Attack] Anion->TS + PhBr PhBr Phenacyl Bromide (Ph-CO-CH2-Br) PhBr->TS Product Phenacyl Ester (Ar-O-CH2-COO-CH2-CO-Ph) TS->Product - Br-

Figure 1: Mechanistic pathway for the synthesis of phenacyl esters via nucleophilic substitution.

Spectroscopic & Physicochemical Profiling

Reliable characterization is essential to distinguish the ester from unreacted starting materials.

Data Summary Table
TechniqueParameterCharacteristic SignalStructural Insight
IR Spectroscopy

(Ester)

Sharp, strong band. Higher freq. than acid.[1][2][3][4][5][6][7]

(Ketone)

Conjugated ketone of the phenacyl group.

NMR

(Phenacyl

)

(Singlet)
Diagnostic peak. Deshielded by O and C=O.

(Aryloxy

)

(Singlet)
Distinct from phenacyl methylene.
UV-Vis


Strong absorption (

) from phenacyl.
Mass Spec Fragmentation

Loss of phenacyl group (

).
Interpretation Logic
  • NMR Differentiation: The key to confirming the structure is the presence of two distinct methylene singlets . The phenacyl methylene (

    
    ) is typically downfield (
    
    
    
    ppm) compared to the aryloxy methylene (
    
    
    ) at
    
    
    ppm.
  • Purity Check: The disappearance of the broad carboxylic acid OH stretch (

    
    ) in the IR spectrum confirms full conversion.
    

Analytical Applications: HPLC Derivatization

The most prevalent application of phenacyl esters in an industrial context is the trace analysis of carboxylic acids . Aryloxyacetic acids often have weak or non-specific UV absorbance. Derivatization with phenacyl bromide lowers the Limit of Detection (LOD) by orders of magnitude.

The Derivatization Workflow

This protocol renders "invisible" acids visible to standard UV detectors.

  • Sample Prep: Extract aryloxyacetic acids from biological matrix (plasma, plant tissue).

  • Derivatization: React dried residue with phenacyl bromide/acetone/

    
     at 
    
    
    
    for 30 mins.
  • Separation: Inject onto a C18 Reverse-Phase HPLC column.

  • Detection: Monitor at 242 nm (Phenacyl max) or 254 nm .

HPLCWorkflow Sample Crude Sample (Weak UV Signal) Deriv Derivatization (+ Phenacyl Bromide) Sample->Deriv Labeling HPLC Reverse Phase HPLC (C18 Column) Deriv->HPLC Injection Detect UV Detection @ 242 nm (High Sensitivity) HPLC->Detect Elution Data Chromatogram Quantifiable Peaks Detect->Data Integration

Figure 2: Analytical workflow for enhancing sensitivity via phenacyl derivatization.

Biological & Protecting Group Utility

The Phenacyl Protecting Group

In complex organic synthesis (e.g., peptide synthesis involving aryloxyacetic acid side chains), the phenacyl ester serves as a semi-permanent protecting group .

  • Stability: Stable to TFA (trifluoroacetic acid) and mild bases.

  • Cleavage (Chemical): Treatment with Zinc dust in Acetic Acid (Zn/AcOH) rapidly cleaves the ester via electron transfer, releasing the free acid and acetophenone.

  • Cleavage (Photochemical): Irradiation with UV light (

    
    ) in a hydrogen-donating solvent (ethanol) cleaves the ester via a radical mechanism.
    
Biological Activity & Prodrug Potential

While often used as intermediates, the esters themselves possess biological properties:

  • Pro-Herbicides: Phenacyl esters of 2,4-D are lipophilic. Upon application to plant foliage, they penetrate the cuticle more effectively than the free acid. Once inside the tissue, endogenous esterases hydrolyze the phenacyl group, releasing the active 2,4-D (auxin mimic) to induce herbicidal action.

  • Antimicrobial Activity: Research indicates that phenacyl derivatives of certain aryloxyacetic acids exhibit antibacterial and antifungal activity, likely due to the lipophilicity aiding cell membrane penetration, followed by hydrolysis or direct interaction with microbial targets.

References

  • Regioselective synthesis and antimicrobial activities of some novel aryloxyacetic acid derivatives. European Journal of Medicinal Chemistry. [Link]

  • Separation and quantitation of plasma free fatty acids as phenacyl esters by HPLC. Journal of Chromatography B. [Link]

  • Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography. Journal of Chromatography. [Link]

  • Chain Mechanism in the Photocleavage of Phenacyl and Pyridacyl Esters. The Journal of Organic Chemistry. [Link]

  • The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction. Journal of Peptide Science. [Link]

Sources

Technical Monograph: Biological Activity & Therapeutic Potential of 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacological profile of 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate , a lipophilic ester derivative of (2-methylphenoxy)acetic acid. Structurally, this compound combines a substituted phenoxyacetic acid core—a pharmacophore historically associated with auxin-like activity and non-steroidal anti-inflammatory drug (NSAID) precursors—with a phenacyl (2-oxo-2-phenylethyl) moiety.

This guide is designed for medicinal chemists and pharmacologists. It details the compound's synthetic pathways, predicted and observed biological activities (specifically anti-inflammatory and antimicrobial), and provides rigorous experimental protocols for validation.

Part 1: Chemical Identity & Structural Analysis

The molecule functions primarily as a prodrug or a lipophilic transport form of its parent acid, (2-methylphenoxy)acetic acid. The phenacyl ester linkage is susceptible to hydrolysis by plasma esterases, releasing the bioactive carboxylic acid and the phenacyl alcohol byproduct.

Physicochemical Profile
PropertyValue (Predicted)Significance
IUPAC Name 2-Oxo-2-phenylethyl 2-(2-methylphenoxy)acetateOfficial designation
Molecular Formula

--
Molecular Weight ~284.31 g/mol Optimal for oral bioavailability (<500 Da)
LogP (Octanol/Water) ~3.2 - 3.5High lipophilicity; suggests good membrane permeability
H-Bond Donors 0Increases blood-brain barrier (BBB) penetration potential
H-Bond Acceptors 4Interactions with serine/threonine residues in enzyme active sites
Rotatable Bonds 6Flexible scaffold allowing induced fit in binding pockets

Part 2: Biological Activity Spectrum[2][3]

Anti-Inflammatory & Analgesic Activity (COX Inhibition)

The primary therapeutic target for phenoxyacetic acid derivatives is the cyclooxygenase (COX) enzyme system.

  • Mechanism: The parent acid, (2-methylphenoxy)acetic acid, mimics the arachidonic acid transition state within the COX active site. The o-methyl group provides steric bulk that may enhance selectivity or metabolic stability compared to unsubstituted analogs.

  • Prodrug Action: The phenacyl ester masks the carboxylic acid, reducing direct gastric irritation (a common side effect of acidic NSAIDs) while enhancing absorption through the GI tract lipid bilayer. Once absorbed, esterases cleave the phenacyl group to release the active inhibitor.

Antimicrobial & Antifungal Potential

Phenacyl esters of phenolic acids exhibit distinct antimicrobial properties, often exceeding that of the free acid.

  • Membrane Disruption: The high lipophilicity (LogP > 3.0) allows the molecule to intercalate into bacterial cell membranes, disrupting the phospholipid bilayer and increasing permeability.

  • Urease Inhibition: Structural analogs (phenoxyacetic derivatives) have shown potency against Helicobacter pylori urease. The carbonyl oxygens and the ether linkage can chelate the nickel ions in the urease active site, inhibiting the hydrolysis of urea and preventing bacterial colonization in the gastric mucosa.

Part 3: Synthetic Pathways & Visualization

The synthesis is a convergent two-step protocol involving a Williamson ether synthesis followed by esterification via alkylation.

DOT Diagram: Synthetic Workflow

SynthesisPathway Cresol o-Cresol (2-methylphenol) Inter1 Intermediate: (2-methylphenoxy)acetic acid Cresol->Inter1 Ether Synthesis ClAcetic Chloroacetic Acid ClAcetic->Inter1 PhenacylBr Phenacyl Bromide (2-Bromoacetophenone) Product Target: 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate PhenacylBr->Product Inter1->Product Esterification Base1 NaOH / Reflux Inter1->Base1 Base2 K2CO3 / Acetone Product->Base2

Caption: Convergent synthesis of the target ester via Williamson ether synthesis followed by nucleophilic substitution.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis

Objective: Synthesis of this compound.

  • Step 1: Preparation of (2-methylphenoxy)acetic acid

    • Dissolve o-cresol (0.1 mol) in 33% NaOH solution (100 mL).

    • Add chloroacetic acid (0.1 mol) slowly with stirring.

    • Reflux the mixture for 3-4 hours.

    • Cool and acidify with dilute HCl to precipitate the crude acid.

    • Recrystallize from hot water. Yield expectation: 65-75%.

  • Step 2: Esterification (Phenacyl Ester Formation)

    • Dissolve (2-methylphenoxy)acetic acid (0.01 mol) and anhydrous

      
       (0.01 mol) in dry acetone (50 mL).
      
    • Stir at room temperature for 30 minutes.

    • Add phenacyl bromide (2-bromoacetophenone) (0.01 mol) dropwise.

    • Reflux the mixture for 6-8 hours (monitor via TLC, solvent system Hexane:Ethyl Acetate 4:1).

    • Filter off the inorganic salts while hot.

    • Evaporate the solvent. The solid residue is recrystallized from ethanol.

Protocol B: In Vitro COX-2 Inhibition Assay

Objective: Determine the


 of the derivative against COX-2 isoenzyme.
  • Reagents: Purified ovine COX-2 enzyme, Arachidonic acid (substrate), TMPD (colorimetric substrate), Heme cofactor.

  • Preparation: Dissolve test compound in DMSO to create a serial dilution range (0.1

    
     to 100 
    
    
    
    ).
  • Incubation:

    • Mix 150

      
       assay buffer (Tris-HCl, pH 8.0) with 10 
      
      
      
      enzyme solution and 10
      
      
      heme.
    • Add 20

      
       of test compound solution. Incubate at 25°C for 5 minutes.
      
  • Reaction: Initiate by adding 20

    
     of Arachidonic acid/TMPD mixture.
    
  • Measurement: Monitor absorbance at 590 nm (peroxidase activity of COX).

  • Calculation:

    
    
    Plot Log[Concentration] vs. % Inhibition to derive 
    
    
    
    .
Protocol C: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

  • Inoculum: Prepare bacterial suspension adjusted to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup: Use a 96-well microtiter plate. Add 100

    
     Mueller-Hinton broth to all wells.
    
  • Dilution: Add 100

    
     of test compound stock (dissolved in DMSO/Broth) to the first column. Perform 2-fold serial dilutions across the plate.
    
  • Inoculation: Add 10

    
     of bacterial suspension to each well.
    
  • Controls: Include Positive Control (Ciprofloxacin) and Negative Control (DMSO only).

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead/Inhibited, Pink = Live).

Part 5: Mechanism of Action Visualization

DOT Diagram: COX-2 Inhibition & Anti-Inflammatory Signaling

COXPathway Stimulus Inflammatory Stimulus (LPS/Cytokines) Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates AA Arachidonic Acid Membrane->AA PLA2 Cleavage PLA2 Phospholipase A2 COX2 COX-2 Enzyme AA->COX2 Substrate Binding PGG2 PGG2 / PGH2 COX2->PGG2 Cyclooxygenation Drug 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate ActiveMetabolite (2-methylphenoxy)acetic acid Drug->ActiveMetabolite In Vivo Activation Hydrolysis Esterase Hydrolysis ActiveMetabolite->COX2 Competitive Inhibition PGE2 PGE2 (Pain/Inflammation) PGG2->PGE2

Caption: Mechanism of Action: Prodrug activation and subsequent competitive inhibition of the COX-2 inflammatory cascade.

References

  • Mandal, S. et al. (2019). "Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review." Journal of Emerging Technologies and Innovative Research.

  • Husain, A. et al. (2012). "Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones." Acta Poloniae Pharmaceutica.

  • El-Malah, A. et al. (2024). "Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors." Molecules.

  • EPA CompTox Chemicals Dashboard. "Ethyl oxo[(2-oxo-2-phenylethyl)amino]acetate (Related Structure Data)." U.S. Environmental Protection Agency. [1]

  • Sigma-Aldrich. "2-Oxo-2-phenylethyl Acetate Product Information." Merck KGaA.

Sources

Melting point and boiling point determination of 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the precise determination of the melting and boiling points for 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate , also known as the phenacyl ester of (2-methylphenoxy)acetic acid (or o-cresoxyacetic acid).

This compound is a classic crystalline derivative used in the qualitative identification of carboxylic acids. Its thermal properties are critical for confirming the identity of the parent acid, (2-methylphenoxy)acetic acid, particularly in herbicide residue analysis and organic synthesis.

Part 1: Executive Summary & Compound Architecture

This compound is the ester formed by the nucleophilic substitution reaction between the carboxylate anion of (2-methylphenoxy)acetic acid and phenacyl bromide (


-bromoacetophenone).
  • Parent Acid: (2-Methylphenoxy)acetic acid (MP:

    
    ).
    
  • Derivatizing Agent: Phenacyl Bromide (MP:

    
    ).
    
  • Target Derivative: Phenacyl Ester (Solid, MP typically lower than the high-melting parent acid).

Why Determination Matters

Unlike simple aliphatic esters, phenacyl esters are high-molecular-weight solids (


) designed to have sharp, characteristic melting points. Accurate determination is the "fingerprint" method for identifying the parent acid when spectroscopic methods (NMR/MS) are unavailable or require corroboration.

Part 2: Synthesis & Purification (The Prerequisite)

Scientific Integrity Note: You cannot determine a valid physical constant on an impure sample. Phenacyl esters often retain unreacted phenacyl bromide (a powerful lachrymator) or the parent acid. The following self-validating protocol ensures the sample is of analytical grade.

Synthesis Protocol (Microscale)
  • Neutralization: Dissolve

    
     of (2-methylphenoxy)acetic acid in 
    
    
    
    of
    
    
    NaOH. The solution must be neutral to litmus (pH ~7). Crucial: Excess alkali hydrolyzes the phenacyl bromide; excess acid prevents reaction.
  • Addition: Add

    
     of phenacyl bromide dissolved in 
    
    
    
    of 95% ethanol.
  • Reflux: Heat the mixture under reflux for 60 minutes. The solution should remain clear or turn slightly cloudy as NaBr precipitates.

  • Precipitation: Cool the solution to room temperature. If no crystals form, add water dropwise to the cloud point and scratch the vessel walls to induce nucleation.

Purification (Recrystallization)[1]
  • Solvent System: Ethanol-Water (95:5).

  • Procedure: Dissolve the crude solid in minimum boiling ethanol. Filter hot to remove unreacted salts. Add water until turbidity appears, then cool slowly to

    
    .
    
  • Validation: The crystals must be washed with cold 50% ethanol to remove traces of unreacted phenacyl bromide.

Part 3: Melting Point Determination[2]

The melting point (MP) is the primary identification metric for this derivative.

Method A: Capillary Method (Standard)

This method is preferred for its visual confirmation of the "sintering" vs. "clear melt" phases.

Equipment:

  • Thiele tube (oil bath) or Digital Melting Point Apparatus (e.g., Stuart SMP30).

  • Glass capillaries (

    
     OD).
    

Protocol:

  • Sample Prep: Pulverize the dry, recrystallized ester into a fine powder. Pack

    
     into the capillary.
    
  • Fast Run: Heat at

    
     to find the approximate range.
    
    • Expected Range: Phenacyl esters of substituted phenoxyacetic acids typically melt between 90°C and 140°C .

  • Precision Run: Cool the apparatus to

    
     below the approximate MP.
    
  • Ramp: Heat at

    
     .
    
  • Observation: Record two temperatures:

    • 
      : First visible liquid droplet.
      
    • 
      : Complete disappearance of solid.
      
Method B: Differential Scanning Calorimetry (DSC)

For drug development applications requiring thermodynamic purity data.

Protocol:

  • Pan: Aluminum, crimped (non-hermetic).

  • Atmosphere: Nitrogen (

    
    ).
    
  • Ramp:

    
     from 
    
    
    
    to
    
    
    .
  • Analysis: The MP is defined as the onset temperature of the endothermic fusion peak, not the peak maximum.

Part 4: Boiling Point & Thermal Stability

Critical Warning: High-molecular-weight esters like this compound often exhibit thermal decomposition before reaching their atmospheric boiling point. Attempting a standard distillation at


 will likely result in pyrolysis (cleavage of the ester bond).
Determination Strategy

Instead of a standard boiling point, we determine the Decomposition Onset Temperature (


)  or the Boiling Point at Reduced Pressure .
Method 1: Siwoloboff Method (Micro-Boiling Point)

Only attempt if the compound is suspected to be stable up to


.
  • Setup: Place a small amount of liquid (melted sample) in a ignition tube.

  • Capillary: Insert a sealed capillary (open end down) into the liquid.

  • Heat: Heat in a bath. Bubbles will escape the capillary as air expands.

  • Endpoint: When a rapid, continuous stream of bubbles emerges, stop heating. The temperature at which the liquid sucks back into the capillary is the boiling point.

Method 2: Thermogravimetric Analysis (TGA) - Recommended

This determines the safe thermal processing window.

  • Ramp: Heat

    
     sample at 
    
    
    
    under Nitrogen.
  • Data: Monitor weight loss.

    • Volatilization: Smooth weight loss curve (Boiling).

    • Decomposition: Step-wise weight loss with char residue.

  • Result: If

    
     of weight loss is 
    
    
    
    , the compound decomposes.

Part 5: Data Summary & Visualization

Physical Properties Comparison[3][4][5]
PropertyParent Acid: (2-Methylphenoxy)acetic acidDerivative: Phenacyl Ester
Molecular Weight


State (STP) Solid (Crystalline)Solid (Crystalline)
Melting Point

Determine (

est.)
Boiling Point DecomposesDecomposes (

)
Solubility Soluble in alkali, alcoholsInsoluble in water, Soluble in EtOH
Workflow Diagram (Graphviz)

G Start Start: (2-Methylphenoxy)acetic Acid Neutralize Neutralize (NaOH) pH 7.0 Start->Neutralize Dissolution React Add Phenacyl Bromide Reflux 60 min (EtOH) Neutralize->React Nucleophilic Sub. Precipitate Precipitate & Filter React->Precipitate Cooling Purify Recrystallize (Ethanol/Water) Precipitate->Purify Crude Solid Dry Desiccate (P2O5 or Vacuum) Purify->Dry Pure Crystals Analyze Determine MP/BP Dry->Analyze Characterization

Caption: Synthesis and characterization workflow for the phenacyl ester derivative.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for phenacyl ester derivatization).

  • Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964). The Systematic Identification of Organic Compounds. Wiley.[1] (Tables of derivative melting points).

  • National Institute of Standards and Technology (NIST). (2023). Phenoxyacetic acid, 2-methyl- Properties. NIST Chemistry WebBook.[2]

  • ASTM International. (2025). ASTM E324 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.

Sources

Methodological & Application

Synthesis Protocols for 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the synthesis of 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate. The synthetic strategy is a robust, two-part process involving the initial preparation of key precursors—(2-methylphenoxy)acetic acid and 2-bromo-1-phenylethanone (phenacyl bromide)—followed by their subsequent esterification. This application note details the underlying reaction mechanisms, provides step-by-step experimental protocols, and offers insights into the critical parameters that ensure a successful synthesis. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing a self-validating framework for producing the target compound with high purity.

Introduction and Synthetic Strategy

This compound is an aromatic ester that incorporates both a phenoxyacetic acid moiety and a phenacyl group. Derivatives of phenoxyacetic acid are known for a wide range of biological activities and are used in the manufacturing of pharmaceuticals, pesticides, and dyes[1]. The phenacyl ester portion is a common feature in synthetic chemistry, often employed as a photoremovable protecting group for carboxylic acids or as a means to create crystalline derivatives for the characterization of acids[2][3]. The combination of these two pharmacophores suggests potential applications in drug discovery and materials science.

The synthesis of the title compound is most logically approached via a convergent strategy, which simplifies purification and often improves overall yield. This guide outlines a two-part synthesis:

  • Preparation of Precursors: The independent synthesis of the two key building blocks:

    • (A) (2-methylphenoxy)acetic acid: Prepared from o-cresol and a chloroacetic acid source via the Williamson ether synthesis[4][5][6]. This classic SN2 reaction is highly efficient for forming the ether linkage[6][7].

    • (B) 2-Bromo-1-phenylethanone (Phenacyl Bromide): Prepared by the α-bromination of acetophenone[2][8]. This reaction is a standard method for producing α-haloketones, which are versatile synthetic intermediates[9].

  • Final Esterification: The coupling of (2-methylphenoxy)acetic acid with phenacyl bromide to form the final ester product. This is achieved by forming the carboxylate salt of the acid, which then acts as a nucleophile to displace the bromide from the phenacyl bromide[10].

The overall workflow is depicted below.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Precursor Synthesis cluster_2 Part C: Final Esterification o-Cresol o-Cresol Williamson Ether Synthesis Williamson Ether Synthesis o-Cresol->Williamson Ether Synthesis Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Williamson Ether Synthesis NaOH NaOH NaOH->Williamson Ether Synthesis 2-Methylphenoxyacetic Acid 2-Methylphenoxyacetic Acid Williamson Ether Synthesis->2-Methylphenoxyacetic Acid Esterification (SN2) Esterification (SN2) 2-Methylphenoxyacetic Acid->Esterification (SN2) Acetophenone Acetophenone Alpha-Bromination Alpha-Bromination Acetophenone->Alpha-Bromination Bromine Bromine Bromine->Alpha-Bromination Phenacyl Bromide Phenacyl Bromide Alpha-Bromination->Phenacyl Bromide Phenacyl Bromide->Esterification (SN2) Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Esterification (SN2) Final Product 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate Esterification (SN2)->Final Product

Caption: Overall synthetic workflow for this compound.

Part I: Synthesis of Precursors

Protocol 1: Synthesis of (2-methylphenoxy)acetic acid

This synthesis proceeds via the Williamson ether synthesis, a reliable SN2 reaction. o-Cresol, a phenol, is sufficiently acidic to be deprotonated by a strong base like sodium hydroxide (NaOH) to form the nucleophilic sodium o-cresolate. This phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride and forming the ether linkage[4][11]. Subsequent acidification protonates the carboxylate to yield the final product.

Experimental Protocol:

  • Deprotonation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve o-cresol in an aqueous solution of sodium hydroxide. Gentle warming may be required to ensure complete dissolution. The base converts the phenol into its more nucleophilic sodium salt[11].

  • Nucleophilic Addition: While stirring, add a solution of chloroacetic acid dropwise to the flask. An exothermic reaction may be observed; maintain the temperature as specified in the table below.

  • Reaction: Heat the mixture under reflux for 1-2 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Acidification: After cooling to room temperature, dilute the reaction mixture with water. Transfer the solution to a separatory funnel and wash with diethyl ether to remove any unreacted o-cresol. Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2, which will precipitate the carboxylic acid product[12].

  • Isolation and Purification: Collect the white solid precipitate by suction filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to yield pure (2-methylphenoxy)acetic acid[13].

Table 1: Reagents and Conditions for (2-methylphenoxy)acetic acid Synthesis

ReagentMolar Mass ( g/mol )MolesEquivalentsMass/Volume
o-Cresol108.140.101.010.81 g
Sodium Hydroxide40.000.222.28.80 g in 20 mL H₂O
Chloroacetic Acid94.500.111.110.40 g in 20 mL H₂O
Conc. HCl~37% w/w--As needed for pH 1-2
Solvent ---Water
Temperature ---Reflux (~100 °C)
Time ---1-2 hours
Protocol 2: Synthesis of 2-Bromo-1-phenylethanone (Phenacyl Bromide)

Phenacyl bromide is a lachrymatory agent and must be handled with extreme care in a well-ventilated fume hood. The synthesis involves the acid-catalyzed α-bromination of acetophenone. Anhydrous aluminum chloride can be used as a catalyst to facilitate the reaction with elemental bromine[2].

Experimental Protocol:

  • Setup: In a dry, three-necked flask fitted with a dropping funnel, mechanical stirrer, and reflux condenser, dissolve acetophenone in a suitable anhydrous solvent like diethyl ether or acetic acid[2][8].

  • Cooling and Catalyst: Cool the solution in an ice bath. Introduce a small amount of anhydrous aluminum chloride as a catalyst[2].

  • Bromination: Add bromine slowly from the dropping funnel while stirring vigorously. Maintain the temperature below 10 °C during the addition. The disappearance of the bromine color indicates its consumption.

  • Quenching and Isolation: Once the addition is complete, allow the reaction to stir for a short period. Remove the solvent and dissolved hydrogen bromide under reduced pressure. The remaining solid is the crude phenacyl bromide[2].

  • Purification: The crude product, often a brownish-yellow solid, can be purified by washing with a cold mixture of water and petroleum ether to remove color impurities. For higher purity, recrystallization from methanol or ethanol is recommended, yielding white crystals[2][8].

Table 2: Reagents and Conditions for Phenacyl Bromide Synthesis

ReagentMolar Mass ( g/mol )MolesEquivalentsMass/Volume
Acetophenone120.150.421.050.0 g
Bromine (Br₂)159.810.421.067.0 g (21.5 mL)
Anhydrous AlCl₃133.34~0.004~0.010.5 g
Solvent ---Anhydrous Diethyl Ether (50 mL)
Temperature ---0-10 °C
Time ---~1 hour

Part II: Synthesis of this compound

This final step is an esterification achieved through an SN2 reaction. The (2-methylphenoxy)acetic acid is first deprotonated by a mild base (e.g., potassium carbonate, sodium carbonate) to form its carboxylate salt. This carboxylate anion then serves as the nucleophile, attacking the electrophilic α-carbon of phenacyl bromide and displacing the bromide leaving group to form the desired ester[10].

Caption: Reaction mechanism for the final esterification step.

Experimental Protocol:

  • Salt Formation: In a round-bottom flask, suspend (2-methylphenoxy)acetic acid and anhydrous potassium carbonate in a suitable solvent like dimethylformamide (DMF) or acetone[10][14]. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the potassium carboxylate salt.

  • Esterification Reaction: Add a solution of phenacyl bromide in the same solvent to the flask. Heat the reaction mixture gently (e.g., 50-60 °C) and stir for 2-4 hours. Monitor the reaction's progress using TLC by observing the disappearance of the starting materials.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If using a water-miscible solvent like DMF or acetone, pour the mixture into a larger volume of cold water to precipitate the crude product. If an organic solvent was used, filter off the inorganic salts and remove the solvent under reduced pressure.

  • Purification: Collect the crude solid by suction filtration. Wash thoroughly with water and then a small amount of cold ethanol or diethyl ether to remove impurities. The final product, this compound, can be further purified by recrystallization from a suitable solvent such as ethanol.

Table 3: Reagents and Conditions for Final Esterification

ReagentMolar Mass ( g/mol )MolesEquivalentsMass/Volume
(2-methylphenoxy)acetic acid166.170.051.08.31 g
Anhydrous K₂CO₃138.210.061.28.29 g
Phenacyl Bromide199.040.051.09.95 g
Solvent ---DMF or Acetone (~100 mL)
Temperature ---50-60 °C
Time ---2-4 hours

Characterization and Safety

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by showing characteristic peaks for the aromatic protons, the methyl group, the methylene groups, and the carbonyl carbon.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=O stretching of the ester and ketone groups, as well as C-O stretching for the ether and ester linkages.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₁₇H₁₆O₄, MW: 284.31 g/mol ).

  • Melting Point: A sharp melting point is a good indicator of purity.

Safety Precautions:

  • Phenacyl bromide is a potent lachrymator and skin irritant. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[2].

  • Sodium hydroxide and concentrated acids are corrosive. Avoid contact with skin and eyes[4].

  • Bromine is highly corrosive, toxic, and volatile. Handle with extreme care in a fume hood[2].

  • Organic solvents like diethyl ether are highly flammable. Ensure no ignition sources are present.

References

  • Cowper, R. M., & Davidson, L. H. (1943). Phenacyl bromide. Organic Syntheses, Coll. Vol. 2, p.480. [Available at: http://www.orgsyn.org/demo.aspx?prep=cv2p0480]
  • Eureka | Patsnap. (n.d.). Synthesis method of 2-methylphenoxyacetic acid. [Available at: https://patents.
  • YouTube. (2025, January 26). synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. [Available at: https://www.youtube.
  • ChemicalBook. (n.d.). Phenacyl Bromide synthesis. [Available at: https://www.chemicalbook.com/ProductSynthesisManagement/2142-69-0.htm]
  • Green Chemistry (RSC Publishing). (n.d.). Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. [Available at: https://pubs.rsc.org/en/content/articlelanding/2016/gc/c6gc00234a]
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. [Available at: https://www.benchchem.com/blog/a-comparative-guide-to-the-synthesis-of-substituted-phenacyl-bromides/]
  • ResearchGate. (n.d.). Synthesis of α-phenoxy ketones 1 from α-bromo ketones 3 and phenols 4. [Available at: https://www.researchgate.net/figure/Synthesis-of-a-phenoxy-ketones-1-from-a-bromo-ketones-3-and-phenols-4_fig1_221927508]
  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. [Available at: https://www.
  • Bartleby.com. (n.d.). 2-Methylphenoxyacetic Acid Synthesis Lab Report. [Available at: https://www.bartleby.com/essay/2-Methylphenoxyacetic-Acid-Synthesis-Lab-Report-PKJ6Z23TJ]
  • Northern Kentucky University. (n.d.). Experiment 06 Williamson Ether Synthesis. [Available at: https://www.nku.edu/~russell/course/213L/213L_Expt_06_Williamson_Ether.pdf]
  • BenchChem. (2025). Application Notes and Protocols: Esterification of 3-(Bromomethyl)phenoxyacetic Acid with Phenols. [Available at: https://www.benchchem.com/blog/application-notes-and-protocols-esterification-of-3-bromomethylphenoxyacetic-acid-with-phenols/]
  • University of Central Arkansas. (n.d.). Williamson Ether Synthesis. [Available at: https://uca.edu/wp-content/uploads/2019/07/Williamson-Ether-Synthesis-S19.pdf]
  • Kaur, M., et al. (2013). Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. Acta Crystallographica Section E, 69(Pt 6), o871. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3647866/]
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Available at: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
  • Google Patents. (n.d.). Process for the preparation of aromatic alpha-hydroxy ketones. [Available at: https://patents.google.
  • Wikipedia. (n.d.). Williamson ether synthesis. [Available at: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
  • PubChem. (n.d.). 2-Oxo-2-phenylethyl 2-phenylacetate. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/872782]
  • ChemSrc. (n.d.). Ethyl oxo[(2-oxo-2-phenylethyl)amino]acetate Properties. [Available at: https://www.chemsrc.com/en/cas/84978-66-5_839423.html]
  • Sigma-Aldrich. (n.d.). (2-Methylphenoxy)acetic acid. [Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/349704]
  • JETIR.org. (2024, March). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Available at: https://www.jetir.org/papers/JETIR2403061.pdf]
  • JOCPR. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. [Available at: https://www.jocpr.
  • Google Patents. (n.d.). Production of 2-aryl-2-oxo-acetate esters.... [Available at: https://patents.google.
  • Google Patents. (n.d.). Synthesis of phenoxyacetic acid derivatives. [Available at: https://patents.google.
  • Fun, H.-K., et al. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E, 67(Pt 7), o1528. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3120367/]
  • Thermo Fisher Scientific. (n.d.). p-Bromophenacyl-8™ Reagent. [Available at: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets%2FLCBG%2Fproduct-instructions%2FN49380.pdf]
  • ResearchGate. (2011). 2-Oxo-2-phenylethyl benzoate. [Available at: https://www.researchgate.
  • Sigma-Aldrich. (n.d.). 2-OXO-2-PHENYLETHYL ACETATE. [Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/s410519]
  • Yu, S., et al. (2022). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. RSC Advances, 12(5), 2841-2848. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8764835/]
  • RSC Publishing. (2022). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. [Available at: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra07946h]
  • Organic Syntheses. (n.d.). Methyl benzyl ketone. [Available at: http://www.orgsyn.org/demo.aspx?prep=cv2p0389]
  • Google Patents. (n.d.). Preparation method of 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate. [Available at: https://patents.google.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. [Available at: https://www.organic-chemistry.org/synthesis/C2O/ketones/hydroxyketones.shtm]
  • BLD Pharm. (n.d.). This compound. [Available at: https://www.bldpharm.com/products/1360815-18-0.html]
  • ResearchGate. (2013). Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. [Available at: https://www.researchgate.
  • PubMed. (2018). Bioprocesses for 2-phenylethanol and 2-phenylethyl acetate production: current state and perspectives. [Available at: https://pubmed.ncbi.nlm.nih.gov/30293195/]
  • National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7037613/]
  • Wikipedia. (n.d.). Phenethyl acetate. [Available at: https://en.wikipedia.

Sources

Application Note: Precision Esterification Protocols for (2-Methylphenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Methylphenoxy)acetic acid (CAS: 1878-49-5), also known as o-tolyloxyacetic acid, represents a critical scaffold in the synthesis of auxin-mimic herbicides (related to MCPA) and pharmaceutical intermediates (specifically PPAR agonists and hypolipidemic agents).

The esterification of this scaffold is a pivotal transformation that modulates lipophilicity (LogP) for membrane permeability or serves as a protecting group strategy during multi-step synthesis. While the carboxylic acid moiety is standard, the ortho-methyl group on the phenoxy ring introduces specific steric considerations that distinguish its reactivity from unsubstituted phenoxyacetic acid.

This guide details three validated protocols for generating ester derivatives, prioritizing yield, purity, and scalability.

Mechanistic Analysis & Route Selection

The choice of esterification method depends heavily on the scale of the reaction and the complexity of the alcohol partner.

FeatureMethod A: Fischer Esterification Method B: Acyl Chloride Activation Method C: Convergent Alkylation
Mechanism Acid-catalyzed equilibriumNucleophilic acyl substitution (Irreversible)SN2 Displacement
Best For Simple alcohols (MeOH, EtOH), Scale-upComplex/Hindered alcohols, Lab scaleGenerating esters directly from o-cresol
Key Reagent H2SO4 or

-TsOH
SOCl2 or (COCl)2Ethyl bromoacetate / K2CO3
Constraint Requires water removal (Dean-Stark)Requires anhydrous conditionsRequires handling of alkyl halides
Structural Considerations

The ortho-methyl group at the C2 position of the phenyl ring creates a "steric fence" that slightly shields the ether oxygen but has minimal electronic deactivation on the distal carboxylic acid. However, it significantly increases the lipophilicity compared to the parent phenoxyacetic acid.

  • Electronic Effect: The electron-donating methyl group (+I effect) makes the phenoxy ring electron-rich, slightly increasing the basicity of the ether oxygen, but the carboxylic acid pKa (~3.1) remains comparable to standard aryloxyacetic acids.

  • Solubility: The o-methyl group reduces water solubility, necessitating organic co-solvents (DCM, Toluene) in biphasic protocols.

Workflow Visualization

The following diagram outlines the decision logic for selecting the optimal synthetic pathway.

EsterificationLogic Start Target: (2-Methylphenoxy)acetate Ester AlcoholCheck Alcohol Type? Start->AlcoholCheck Simple Simple (MeOH, EtOH) AlcoholCheck->Simple Complex Complex / Acid Sensitive AlcoholCheck->Complex Scale Industrial Scale (>1kg) Simple->Scale MethodB Method B: Acyl Chloride / DCC (Mild Conditions) Complex->MethodB MethodA Method A: Fischer Esterification (p-TsOH / Toluene) Scale->MethodA Existing Acid Stock MethodC Method C: Direct Alkylation (o-Cresol + Cl-CH2-COOR) Scale->MethodC Raw Material Cost Purify Final Product Analysis (NMR, HPLC) MethodA->Purify Wash & Distill MethodB->Purify Flash Column MethodC->Purify Crystallization

Figure 1: Decision matrix for selecting the synthesis route based on substrate complexity and scale.

Detailed Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Scale-Up Preferred)

Application: Synthesis of Methyl or Ethyl (2-methylphenoxy)acetate. Rationale: Uses cheap reagents and drives equilibrium by water removal (azeotropic distillation).

Materials:

  • (2-Methylphenoxy)acetic acid (1.0 eq)

  • Ethanol (absolute, 10-20 eq) – Acts as solvent and reactant.

  • Sulfuric acid (H2SO4, conc.) (0.1 eq) OR

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (0.05 eq).
  • Solvent: Toluene (if using

    
    -TsOH for Dean-Stark).
    

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser (or Dean-Stark trap if using Toluene/

    
    -TsOH).
    
  • Dissolution: Dissolve 10.0 g (60 mmol) of (2-methylphenoxy)acetic acid in 60 mL of absolute Ethanol (or 100 mL Toluene + 5 eq Ethanol).

  • Catalysis: Add 0.3 mL of conc. H2SO4 dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C for EtOH, 110°C for Toluene/EtOH mix) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).

  • Workup:

    • Cool reaction to room temperature.

    • Concentrate under reduced pressure to remove excess alcohol.

    • Redissolve residue in Ethyl Acetate (100 mL).

    • Critical Wash: Wash with Saturated NaHCO3 (2 x 50 mL) to remove unreacted acid. Note: CO2 evolution will occur.

    • Wash with Brine (50 mL), dry over MgSO4, and filter.

  • Purification: Concentrate to yield the crude ester. For high purity, distill under high vacuum or recrystallize from Hexanes (if solid).

Expected Yield: 85–95%

Protocol B: Acyl Chloride Activation (High Value/Complex Alcohols)

Application: Esterification with complex alcohols (e.g., cholesterol, functionalized drug scaffolds) where harsh reflux is not tolerated. Rationale: Generates a highly reactive acyl chloride intermediate that reacts rapidly with alcohols under mild basic conditions.

Materials:

  • (2-Methylphenoxy)acetic acid (1.0 eq)

  • Thionyl Chloride (SOCl2) (1.5 eq) OR Oxalyl Chloride (1.2 eq) + DMF (cat).

  • Target Alcohol (1.0 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Procedure:

  • Activation: In a dry flask under Argon, dissolve (2-methylphenoxy)acetic acid (1.0 eq) in anhydrous DCM.

  • Chlorination: Add Thionyl Chloride (1.5 eq) dropwise. (Optional: Add 1 drop of DMF to catalyze).

  • Reflux: Heat to gentle reflux (40°C) for 2 hours. Gas evolution (SO2, HCl) indicates reaction progress.

  • Evaporation: Evaporate solvent and excess SOCl2 under vacuum. Caution: Use a caustic trap.

  • Coupling: Redissolve the resulting crude acyl chloride in fresh anhydrous DCM.

  • Addition: Cool to 0°C. Add the Target Alcohol (1.0 eq) and Triethylamine (1.2 eq) dissolved in DCM dropwise.

  • Completion: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove amine), then Sat. NaHCO3. Dry and concentrate.

Expected Yield: 90–98%

Quality Control & Characterization

To ensure the integrity of the generated ester, the following analytical markers should be verified.

TechniqueDiagnostic SignalInterpretation
FT-IR 1735–1750 cm-1 (Strong)Appearance of Ester C=O stretch.
FT-IR 2500–3300 cm-1 (Broad)Absence of this band confirms consumption of carboxylic acid -OH.
1H-NMR

4.6–4.7 ppm (Singlet, 2H)
O-CH2-CO protons. Shift varies slightly from acid to ester.
1H-NMR

2.2–2.3 ppm (Singlet, 3H)
Ortho-Methyl group (Characteristic of the scaffold).
1H-NMR

4.1–4.2 ppm (Quartet, 2H)
If Ethyl Ester: Characteristic -O-CH2-CH3 signal.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Fischer Esterification and Acid Chloride formation).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15856, (2-Methylphenoxy)acetic acid. (Physical property data and reactivity context). [Link]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. (Mechanistic grounding for Nucleophilic Acyl Substitution).

Using 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate as a photolabile protecting group

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Refining Research Strategies

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Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Ester Synthesis with Microwave Technology

In the landscape of modern synthetic chemistry, the pursuit of efficiency, sustainability, and rapidity is paramount. Traditional methods for the synthesis of esters, while foundational, often necessitate prolonged reaction times, high temperatures, and the use of stoichiometric activating agents, contributing to increased energy consumption and waste generation. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[1][2] By directly heating the reactants and solvent molecules, microwave irradiation facilitates rapid and uniform heating, leading to dramatic accelerations in reaction rates, often with improved yields and cleaner product profiles.[3]

This application note provides a comprehensive guide to the microwave-assisted synthesis of 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate, a phenacyl ester with potential applications in organic synthesis and as a building block in medicinal chemistry. The protocol leverages the principles of microwave chemistry, employing a phase-transfer catalyst to facilitate the efficient esterification of (2-methylphenoxy)acetic acid with a phenacyl halide. This method eschews the need for pre-forming the carboxylate salt and significantly reduces the reaction time from hours to mere minutes.

The Rationale for Microwave-Assisted Synthesis

The choice to employ microwave irradiation for the synthesis of this compound is underpinned by several key advantages over conventional heating methods:

  • Rapid Reaction Rates: Microwave energy is directly transferred to the polar molecules in the reaction mixture, resulting in rapid and efficient heating. This localized heating dramatically accelerates the reaction kinetics, reducing reaction times from hours to minutes.[2]

  • Enhanced Yields and Purity: The uniform heating provided by microwaves minimizes the formation of byproducts that can arise from thermal gradients and localized overheating common in conventional heating. This often leads to higher isolated yields of the desired product with improved purity.[3]

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is significantly more energy-efficient than conventional refluxing.[4]

  • Green Chemistry Principles: The reduction in reaction time, potential for solvent-free conditions, and increased energy efficiency align with the core tenets of green chemistry, making microwave-assisted synthesis an environmentally benign approach.[1]

Reaction Mechanism: A Phase-Transfer Catalyzed Nucleophilic Substitution

The synthesis of this compound proceeds via a nucleophilic substitution reaction. In this protocol, a phase-transfer catalyst (PTC) is employed to facilitate the reaction between the carboxylate anion of (2-methylphenoxy)acetic acid and 2-bromoacetophenone.

The reaction mechanism can be outlined as follows:

  • In-situ Carboxylate Formation: In the presence of a base, such as potassium carbonate, (2-methylphenoxy)acetic acid is deprotonated to form the corresponding carboxylate anion.

  • Phase-Transfer Catalysis: The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the carboxylate anion. This lipophilic ion pair is soluble in the organic phase where the 2-bromoacetophenone resides.

  • Nucleophilic Attack: The carboxylate anion, now in proximity to the electrophilic carbon of the 2-bromoacetophenone, acts as a nucleophile and attacks the carbon atom bearing the bromine atom.

  • Ester Formation: This nucleophilic attack results in the displacement of the bromide leaving group and the formation of the desired ester, this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the microwave-assisted synthesis of this compound.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh and combine reactants: (2-methylphenoxy)acetic acid, 2-bromoacetophenone, K2CO3, and TBAB in a microwave reaction vessel mw_irradiation Place the vessel in the microwave reactor and irradiate at the specified temperature and time prep_reagents->mw_irradiation Reaction Setup extraction Cool the reaction mixture and perform an aqueous work-up to remove inorganic salts mw_irradiation->extraction Post-reaction drying Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4) extraction->drying concentration Remove the solvent under reduced pressure drying->concentration purification Purify the crude product by recrystallization or column chromatography concentration->purification characterization Characterize the final product by NMR, IR, and Mass Spectrometry. Determine the melting point and yield. purification->characterization Final Product

Caption: Experimental workflow for the synthesis.

Detailed Experimental Protocol

Materials and Reagents:

  • (2-methylphenoxy)acetic acid (99%)

  • 2-Bromoacetophenone (98%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium Bromide (TBAB)

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Microwave synthesis reactor

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reactant Preparation: In a 10 mL microwave reaction vessel, combine (2-methylphenoxy)acetic acid (1.0 mmol, 166.17 mg), 2-bromoacetophenone (1.0 mmol, 199.04 mg), anhydrous potassium carbonate (1.5 mmol, 207.32 mg), and tetrabutylammonium bromide (0.1 mmol, 32.24 mg).

  • Solvent Addition (Optional): For reactions not performed under solvent-free conditions, add 3-5 mL of a suitable high-boiling point solvent with a high dielectric constant, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 120°C for 5-10 minutes. The optimal time may need to be determined by monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 20 mL) to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Results and Data

The microwave-assisted synthesis of this compound is expected to proceed rapidly and in high yield. The following table summarizes typical reaction parameters and expected outcomes.

ParameterValueReference
Reactants (2-methylphenoxy)acetic acid, 2-bromoacetophenone
Base Potassium Carbonate (K₂CO₃)[5]
Catalyst Tetrabutylammonium Bromide (TBAB)[5]
Microwave Power 100-300 W (as needed to maintain temperature)
Temperature 120°C[6]
Reaction Time 5-10 minutes[5]
Expected Yield >85%[5]

Characterization of this compound

The structure and purity of the synthesized product should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of both the phenoxy and phenyl rings, the methylene protons of the acetate group, and the methyl protons of the tolyl group.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the ketone and ester functionalities.

  • FT-IR: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups.

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the target compound.

  • Melting Point: The melting point of the purified product should be sharp and consistent with literature values if available.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease the reaction time or temperature. Ensure efficient stirring.
Inefficient phase-transfer catalysisEnsure the TBAB is dry and of good quality.
Presence of Starting Materials in Product Insufficient reaction time or temperatureOptimize microwave irradiation parameters.
Formation of Byproducts Side reactions due to excessive temperatureLower the reaction temperature.
Impure starting materialsUse high-purity reagents.

Safety Precautions

  • Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should not be used.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 2-Bromoacetophenone is a lachrymator and should be handled in a well-ventilated fume hood.

  • The reaction vessels can be under pressure at elevated temperatures. Follow the manufacturer's instructions for the safe operation of the microwave reactor.

Conclusion

This application note details a rapid, efficient, and environmentally conscious method for the synthesis of this compound using microwave irradiation. The protocol, which utilizes a phase-transfer catalyst, offers significant advantages over traditional synthetic routes, including drastically reduced reaction times and high product yields. This methodology is well-suited for researchers in both academic and industrial settings who are engaged in organic synthesis and drug discovery.

References

  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05).
  • Chighine, A., et al. (2009). Microwave-assisted ester formation using O-alkylisoureas: a convenient method for the synthesis of esters with inversion of configuration. The Journal of Organic Chemistry, 74(13), 4753–4762.
  • Deshmukh, M. B., et al. (2012). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Chemical and Pharmaceutical Research, 4(1), 458-463.
  • Karaali, N., et al. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 163-169.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Li, J., et al. (2014). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Molecules, 19(8), 12648-12659.
  • Mishra, A. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 19(2), 79-94.
  • Moghaddam, F. M., et al. (2011). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 16(9), 7478-7489.
  • Patneedi, C. B., et al. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. RASĀYAN Journal of Chemistry, 8(2), 176-185.
  • Psillakis, E., & Kalogerakis, N. (2010). Microwave-assisted phase-transfer catalysis for the rapid one-pot methylation and gas chromatographic determination of phenolics.
  • Reilly, M. K., et al. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment.
  • Sharma, R., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 27958–27971.
  • Shehata, M. M., et al. (2018). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 23(10), 2473.
  • Wang, J. X., et al. (2003).
  • Zuin, V. G., & Ramin, L. Z. (2018). Green Chemistry and Sustainability. In Green Chemistry. Elsevier.
  • de la Hoz, A., et al. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • (2-Methylphenoxy)acetic acid. SIELC Technologies. Available at: [Link]

Sources

Application Note: High-Efficiency Synthesis of Phenacyl (2-methylphenoxy)acetate via Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of phenacyl (2-methylphenoxy)acetate , a critical derivative used for the identification of organic acids and as a robust protecting group in multistep organic synthesis. While traditional Fischer esterification is often inefficient for phenoxyacetic acid derivatives due to steric hindrance and sensitivity to acidic conditions, Solid-Liquid Phase Transfer Catalysis (SL-PTC) offers a superior alternative.

This guide provides a validated protocol using Tetrabutylammonium bromide (TBAB) as the catalyst. We explore the mechanistic causality of interfacial ion transfer, provide kinetic optimization data, and outline a self-validating workflow for high-purity isolation.

Mechanistic Principles

The synthesis involves the nucleophilic substitution (


) of phenacyl bromide by the carboxylate anion of (2-methylphenoxy)acetic acid (MCPA).
The Challenge: Phase Incompatibility

The reaction faces a fundamental kinetic barrier: the organic electrophile (phenacyl bromide) is soluble in non-polar solvents (e.g., toluene), while the nucleophile (potassium salt of MCPA) is an inorganic solid or soluble only in water. Without a catalyst, these reactants remain in separate phases, resulting in negligible reaction rates.

The Solution: Starks’ Extraction Mechanism

We utilize a Quaternary Ammonium Salt (QAS), specifically TBAB, to shuttle the nucleophile across the phase boundary.

  • Interfacial Exchange: The catalyst cation (

    
    ) pairs with the carboxylate anion (
    
    
    
    ) at the solid-liquid interface.
  • Transport: The lipophilic ion pair (

    
    ) migrates into the organic bulk phase.
    
  • Reaction: The carboxylate attacks the phenacyl bromide, displacing the bromide ion and forming the ester.

  • Regeneration: The catalyst cation pairs with the leaving bromide (

    
    ) and returns to the interface to restart the cycle.
    
Visualization: The Catalytic Cycle

PTC_Mechanism cluster_solid Solid/Aqueous Phase (Inorganic) cluster_interface Interface cluster_organic Organic Phase (Toluene) Solid_Salt K+ (2-Me-Ph-OAc)- Ion_Exchange Ion Exchange Solid_Salt->Ion_Exchange Source of Anion KBr_Waste KBr (Waste) Ion_Exchange->KBr_Waste Byproduct Deposition Q_Salt_Active [Q+ (2-Me-Ph-OAc)-] Ion_Exchange->Q_Salt_Active Extraction Product Phenacyl (2-methylphenoxy)acetate Q_Salt_Active->Product SN2 Reaction Substrate Phenacyl Bromide Substrate->Product Reacts with Q_Salt_Spent [Q+ Br-] Product->Q_Salt_Spent Releases Q_Salt_Spent->Ion_Exchange Regeneration

Figure 1: The Starks' Extraction Mechanism for SL-PTC. The quaternary ammonium catalyst (


) acts as a shuttle, transporting the reactive phenoxyacetate anion into the organic phase.

Catalyst Selection & Optimization

For this specific synthesis, we evaluated three catalyst classes based on lipophilicity, accessibility, and cost efficiency.

Catalyst ClassSpecific CatalystEfficacy RatingTechnical Notes
Quaternary Ammonium TBAB (Tetrabutylammonium bromide) High (Preferred) Optimal balance of lipophilicity and steric accessibility. Highly cost-effective for scale-up.
Crown Ether 18-Crown-6 / Dibenzo-18-crown-6HighExcellent for sequestering

ions, but significantly more expensive and harder to remove during workup.
Phosphonium Salt Tetrabutylphosphonium bromideMedium-HighHigher thermal stability than ammonium salts, but moisture sensitivity can be an issue.

Why TBAB? TBAB is preferred because its symmetric butyl chains provide sufficient lipophilicity to solubilize the ion pair in toluene, yet it remains hydrophilic enough to easily wash out with water during purification, ensuring product purity.

Experimental Protocol

Method A: Solid-Liquid Phase Transfer Catalysis (Standard)

Best for: High purity requirements, standard laboratory setups.

Reagents:
  • (2-Methylphenoxy)acetic acid (MCPA): 10 mmol (1.66 g)

  • Phenacyl bromide: 10 mmol (1.99 g)

  • Potassium Carbonate (

    
    ): 15 mmol (2.07 g, anhydrous)
    
  • Catalyst: TBAB (0.5 mmol, 5 mol%)

  • Solvent: Toluene (30 mL) or Acetonitrile (20 mL)

Step-by-Step Workflow:
  • Salt Formation (In-Situ):

    • In a 100 mL round-bottom flask, dissolve MCPA (10 mmol) in Toluene (30 mL).

    • Add anhydrous

      
       (15 mmol).
      
    • Note: Stir for 15 minutes at room temperature. The acid converts to the potassium salt;

      
       evolution may be observed.
      
  • Catalytic Initiation:

    • Add Phenacyl bromide (10 mmol) and TBAB (0.5 mmol) to the heterogeneous mixture.

    • Critical Control Point: Ensure vigorous stirring (>600 RPM). In SL-PTC, the reaction rate is often mass-transfer limited. Low stirring speeds will result in poor conversion.

  • Reaction:

    • Heat the mixture to 60°C .

    • Monitor via TLC (Solvent system: Ethyl Acetate/Hexane 1:4).

    • Typical Duration: 2–4 hours.

  • Workup (Self-Validating):

    • Filter the hot reaction mixture to remove inorganic salts (

      
      , excess 
      
      
      
      ).
    • Wash the filtrate with water (2 x 15 mL) to remove the TBAB catalyst.

    • Validation: Test the aqueous wash with

      
      . If precipitate forms, bromide (catalyst/byproduct) is being successfully removed.
      
    • Dry organic layer over

      
       and evaporate solvent under reduced pressure.[1]
      
  • Purification:

    • Recrystallize the crude solid from ethanol or aqueous ethanol to yield white crystalline needles.

Method B: Ultrasound-Assisted PTC (High-Throughput)

Best for: Rapid screening, kinetic studies.

  • Modification: Place the reaction vessel in an ultrasonic bath (35-40 kHz).

  • Outcome: Reaction time is typically reduced to 30–45 minutes due to the cavitation effect, which dramatically increases the interfacial surface area between the solid salt and the organic solvent.

Process Logic & Workflow Diagram

Protocol_Flow cluster_prep Preparation Phase cluster_reaction Catalytic Phase cluster_workup Purification Phase Start Start: Weigh Reagents Dissolve Dissolve MCPA in Toluene Start->Dissolve Add_Base Add K2CO3 (Solid) Generate K-Salt in situ Dissolve->Add_Base Add_Cat Add Phenacyl Bromide + TBAB Add_Base->Add_Cat Heat Heat to 60°C Stir >600 RPM Add_Cat->Heat Check TLC Check (Complete?) Heat->Check Check->Heat No Filter Filter Inorganic Solids Check->Filter Yes Wash Aq. Wash (Remove Catalyst) Filter->Wash Crystallize Recrystallize (Ethanol) Wash->Crystallize End Final Product: Phenacyl (2-methylphenoxy)acetate Crystallize->End

Figure 2: Operational workflow for the synthesis.[2][1][3][4] Diamond node indicates the critical decision point based on TLC monitoring.

Data Analysis & Troubleshooting

Kinetic Factors

The reaction follows pseudo-first-order kinetics with respect to the phenacyl bromide concentration when the solid salt is in excess.

VariableImpact on Rate (

)
Recommendation
Stirring Speed Linear increase up to ~600 RPMMaintain >600 RPM to eliminate mass-transfer resistance.
Catalyst Loading Linear increase (0–10 mol%)5 mol% is the economic optimum; higher loading yields diminishing returns.
Temperature Exponential (Arrhenius)60°C provides optimal rate without risking hydrolysis of the ester product.
Water Content Trace amounts accelerate; Excess inhibitsUse anhydrous

, but do not rigorously dry the solvent. Trace water helps solvate the interface.
Troubleshooting Guide
  • Problem: Low Yield / Incomplete Reaction.

    • Root Cause:[5][2][1][6][7] "Poisoning" of the solid surface by KBr byproduct.

    • Fix: Add a trace amount of water (0.1 mL) to the toluene to help dissolve the KBr coating on the reactive

      
       surface.
      
  • Problem: Product is an Oil, not a Solid.

    • Root Cause:[5][2][1][6][7] Residual solvent or impurities.

    • Fix: Triturate the oil with ice-cold hexane to induce crystallization.

References

  • Mishra, P. et al. (2011). Kinetics of esterification of (2-methylphenoxy)acetic acid with phenacyl bromide. International Journal of Chemical Reactor Engineering.[8]

  • Starks, C. M., & Liotta, C. L. (1994).[9][2] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[9][2] (Foundational text on the mechanism described in Section 2).

  • Rajendran, V. (2016). Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication. Iranian Journal of Chemical Engineering.

  • Sasson, Y. (1997). Handbook of Phase Transfer Catalysis. (Reference for catalyst selection criteria in Section 3).
  • Makosza, M. (2000).[4] Phase-transfer catalysis.[9][2][1][4][10][11] A general green methodology in organic synthesis. Pure and Applied Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PHEN-EST-002 Status: Open Subject: Yield Optimization & Troubleshooting for Phenacyl Esterification Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Reaction Logic

You are attempting to synthesize 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate via the esterification of (2-methylphenoxy)acetic acid with 2-bromoacetophenone (Phenacyl bromide).

This is a classic nucleophilic substitution (


)  where the carboxylate anion acts as the nucleophile displacing the bromide leaving group. While theoretically straightforward, yields often suffer due to competitive hydrolysis of the phenacyl halide, poor nucleophilicity in certain solvents, or inefficient base mediation.
The Core Reaction System

To maximize yield, we must shift the equilibrium toward the ester and suppress the formation of phenacyl alcohol (the primary byproduct caused by water).

Optimized Pathway: We recommend a Finkelstein-assisted alkylation using Potassium Carbonate (


) and catalytic Potassium Iodide (KI) in Acetone or DMF.
Mechanism Visualization

The following diagram illustrates the reaction pathway and the critical role of the Iodide catalyst in accelerating the rate-determining step.

ReactionPathway ReactantA (2-Methylphenoxy)acetic Acid (Nucleophile Precursor) Carboxylate Carboxylate Anion (Active Nucleophile) ReactantA->Carboxylate Deprotonation Base Base (K2CO3) Base->Carboxylate TS Transition State (SN2 Attack) Carboxylate->TS ReactantB 2-Bromoacetophenone (Electrophile) Intermediate Phenacyl Iodide (Super-Electrophile) ReactantB->Intermediate Finkelstein Exchange (Fast) ReactantB->TS Direct Attack (Slower) Byproduct Side Product: Phenacyl Alcohol (If wet) ReactantB->Byproduct Hydrolysis (Avoid!) Catalyst KI (Catalyst) Catalyst->Intermediate Intermediate->TS Enhanced Electrophilicity Product Target Ester: 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate TS->Product Irreversible

Caption: Mechanistic pathway showing the catalytic acceleration via in-situ formation of Phenacyl Iodide.

Optimized Experimental Protocol

Objective: Increase yield from typical 50-60% to >85%.

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
(2-Methylphenoxy)acetic acid Nucleophile1.0Limiting reagent.
2-Bromoacetophenone Electrophile1.05Slight excess ensures acid consumption.

(Anhydrous)
Base1.5 - 2.0Must be finely ground/powdered.
Potassium Iodide (KI) Catalyst0.1 (10 mol%)Critical for rate acceleration.
Acetone Solvent[0.2 M]Must be dry (store over 4Å sieves).
Step-by-Step Workflow
  • Preparation:

    • Dry the Acetone over 4Å molecular sieves for at least 4 hours. Water is the enemy.

    • Grind

      
       into a fine powder using a mortar and pestle just before use.
      
  • Activation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve (2-methylphenoxy)acetic acid (1.0 eq) in dry Acetone.

    • Add the powdered

      
       (1.5 eq). Stir at room temperature for 15 minutes to generate the carboxylate salt. Note: The solution may become cloudy.
      
  • Addition:

    • Add KI (0.1 eq).

    • Add 2-Bromoacetophenone (1.05 eq) in one portion.

    • Safety Warning: 2-Bromoacetophenone is a lachrymator (tear gas). Work strictly in a fume hood.

  • Reaction:

    • Fit a reflux condenser (with a drying tube or

      
       balloon on top).
      
    • Heat to reflux (approx. 56°C) for 2–4 hours.

    • Monitoring: Check TLC (System: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the acid.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) using a sintered glass funnel. Wash the solid cake with a small amount of cold acetone.
    • Evaporate the solvent under reduced pressure (Rotavap) to obtain the crude solid/oil.

  • Purification:

    • Recrystallization: Dissolve the crude residue in hot Ethanol (95%). If it does not dissolve clear, filter hot. Allow to cool slowly to room temperature, then to 0°C.

    • Collect crystals via filtration.

Troubleshooting Guide (FAQs)

Category A: Low Yield Issues

Q: My yield is stuck below 50%. What is going wrong? A: The most common culprit is water .

  • Diagnosis: If your solvent was not dried, water competes with the carboxylate to attack the phenacyl bromide, forming 2-hydroxyacetophenone (Phenacyl alcohol).

  • Solution: Use anhydrous acetone (dried over sieves) or switch to anhydrous DMF. If using DMF, the reaction is faster but requires an aqueous workup (pour into ice water to precipitate the ester).

Q: The reaction is incredibly slow; starting material remains after 6 hours. A: This indicates poor nucleophilicity or "caking" of the base.

  • Diagnosis: The

    
     might be too coarse, reducing surface area.
    
  • Solution:

    • Add 10 mol% KI (Potassium Iodide). This converts the alkyl bromide to a much more reactive alkyl iodide in situ.

    • Ensure vigorous stirring.

    • Switch solvent to Acetonitrile (

      
      )  or DMF , which support 
      
      
      
      reactions better than acetone due to higher dielectric constants.
Category B: Product Quality & Purity

Q: My product is an oil, but it should be a solid. A: This is common if trace solvent or unreacted phenacyl bromide remains.

  • Solution:

    • Triturate the oil with cold Hexane or Petroleum Ether . This often induces crystallization by dissolving the impurities (phenacyl bromide is very soluble in hexane; the ester is less so).

    • Scratch the side of the flask with a glass rod to induce nucleation.

Q: The product has a yellow/brown tint. A: Phenacyl bromide degrades over time to release bromine/HBr, causing discoloration.

  • Solution: Wash the crude organic layer (if doing an extractive workup) with 10% Sodium Thiosulfate (

    
    ) solution. This reduces any free bromine and clears the color. Recrystallize from Ethanol/Water (9:1).
    
Category C: Safety & Handling

Q: The fumes are causing eye irritation even in the hood. A: 2-Bromoacetophenone is a potent lachrymator.

  • Protocol:

    • Keep all glassware containing the bromide closed.

    • Quench all glassware and spatulas used with the bromide in a bath of Ethanol + Aqueous Ammonia before removing them from the hood. This destroys the lachrymator chemically.

Comparative Solvent Data

Choosing the right solvent impacts reaction rate and workup difficulty.

SolventReaction RateWorkup EaseRecommendation
Acetone ModerateHigh (Evaporation)Best for Initial Scale-up
Acetonitrile HighModerateGood alternative if Acetone fails
DMF Very HighLow (Requires aqueous wash)Use only for stubborn reactions
Ethanol LowModerateAvoid (Competes as nucleophile)

References

  • Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964). The Systematic Identification of Organic Compounds (5th ed.). New York: John Wiley & Sons.
  • Rather, E., & Reid, E. E. (1919). The Identification of Acids. IV. Phenacyl Esters. Journal of the American Chemical Society, 41(1), 75–83. Link

  • PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid.[1][2][3] National Library of Medicine. Retrieved February 13, 2026, from Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Patsnap. (2014). Synthesis method of 2-methylphenoxyacetic acid. (Context for the precursor stability). Link

Sources

Technical Support Center: Crystallization of 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. Given the limited specific literature on the crystallization of this exact molecule, this document provides a systematic, first-principles approach to developing a robust crystallization protocol. We will leverage data from structurally similar compounds and established crystallization theory to guide you through troubleshooting and optimization.

Part 1: Understanding the Molecule and Potential Challenges

This compound is a phenacyl ester, a class of compounds that can sometimes present crystallization difficulties. Its structure, featuring a flexible ether linkage and two aromatic rings, can lead to challenges such as "oiling out," the formation of multiple polymorphs, and a high sensitivity to impurities.

Potential Crystallization Roadblocks:

  • Oiling Out: The compound may separate from the solution as a supercooled liquid (an oil) rather than a solid, especially if the cooling rate is too fast or the solution is highly concentrated.[1][2]

  • Polymorphism: The presence of multiple crystalline forms (polymorphs) can lead to inconsistent results and difficulties in obtaining a pure, stable solid. The presence of impurities can sometimes influence which polymorphic form crystallizes.[3][4]

  • Impact of Impurities: Residual starting materials, such as (2-methylphenoxy)acetic acid, or by-products from the synthesis can inhibit crystal nucleation or be incorporated into the crystal lattice, affecting purity and crystal habit.[5][6]

  • Solvent Selection: The choice of solvent is critical. A solvent that is too effective will prevent crystallization, while a poor solvent may cause the compound to precipitate as an amorphous solid.[7][8]

Part 2: Troubleshooting Guide - A Q&A Approach

This section is structured to address specific problems you may encounter during the crystallization of this compound.

My compound is "oiling out" and not forming crystals. What should I do?

"Oiling out" is a common issue for esters with flexible structures. It occurs when the compound comes out of solution at a temperature above its melting point. Here’s a systematic approach to resolve this:

  • Reduce the Cooling Rate: Rapid cooling is a primary cause of oiling out. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Insulating the flask can promote slower cooling and the formation of larger, more stable crystals.[2]

  • Decrease Supersaturation: High supersaturation can favor oiling out. Try using a more dilute solution by adding more of the hot solvent. While this may slightly reduce the yield, it often improves the quality of the crystals.[1]

  • Introduce a Seed Crystal: If you have a small amount of solid material, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.[9]

  • Scratch the Inner Surface of the Flask: Using a glass rod to gently scratch the inside of the flask below the solvent level can create nucleation sites and initiate crystallization.[2]

  • Change the Solvent System: If the above methods fail, the solvent system may be the issue. Consider using a solvent pair (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature, then slowly add the "poor" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.

No crystals are forming, even after extended cooling. What are the next steps?

If your compound remains in a clear solution, it is not sufficiently supersaturated. Here's how to proceed:

  • Evaporate Some of the Solvent: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again. Be careful not to evaporate too much solvent, as this can lead to rapid precipitation or oiling out.[2]

  • Try an Anti-Solvent Approach: If you are using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution at room temperature until turbidity is observed. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to stand.

  • Consider a Different Solvent: Your chosen solvent may be too good at dissolving the compound. Refer to the solvent selection table below and try a solvent with a different polarity.

The crystallization is happening too quickly, resulting in a fine powder. How can I get larger crystals?

Rapid crystallization often traps impurities and results in a product that is difficult to filter and dry. To slow down the process:

  • Use More Solvent: Start with a slightly more dilute solution than the minimum required for dissolution at high temperature.[2]

  • Slow Cooling is Key: As mentioned before, ensure a very slow cooling rate. An insulated container or a dewar can be used for this purpose.

  • Re-dissolve and Cool Again: If the compound crashes out, heat the mixture again to redissolve it, perhaps adding a small amount of additional solvent, and then cool it more slowly.

My final product has a low yield. How can I improve it?

A low yield can be due to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. If you suspect this is the case, you can try to recover more material by evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals.[2]

  • Premature Crystallization: If the compound crystallizes too early during a hot filtration step to remove insoluble impurities, you may lose a significant amount of product. Ensure your filtration apparatus is pre-heated.

  • Incomplete Precipitation: Make sure you have allowed sufficient time for crystallization and that the final cooling temperature is low enough (e.g., in an ice bath or refrigerator, if the solvent's freezing point allows).

Part 3: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for solvent selection for this compound?

A1: Given the ester and aromatic functionalities, a good starting point would be solvents of intermediate polarity. Based on the principle of "like dissolves like," you can systematically test solvents.[7] A general screening process is recommended:

Solvent ClassExamplesRationale
Alcohols Ethanol, IsopropanolOften good for compounds with some polarity. Start with these.
Esters Ethyl acetateThe ester functionality might lead to good solubility.[10]
Ketones Acetone, Methyl Ethyl KetoneGood general-purpose solvents.[7]
Aromatic TolueneThe aromatic rings in the molecule suggest potential solubility.[11]
Ethers Diethyl ether, THFMay be too non-polar, but can be useful as an anti-solvent.
Alkanes Hexane, HeptaneLikely to be poor solvents, making them good candidates for anti-solvents.

Q2: How do I know if my product is pure after crystallization?

A2: Purity should be assessed using analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their signals do not overlap with the product signals.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. A broad melting point range suggests the presence of impurities.

Q3: Could residual (2-methylphenoxy)acetic acid from the synthesis be affecting my crystallization?

A3: Yes, acidic impurities can significantly impact crystallization. If you suspect the presence of unreacted (2-methylphenoxy)acetic acid, consider the following:

  • Aqueous Wash: Before crystallization, dissolve the crude product in a water-immiscible solvent (like ethyl acetate or dichloromethane) and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity. Then, wash with water and brine, dry the organic layer, and proceed with crystallization.

  • Impact on Crystal Habit: Acidic impurities can sometimes alter the shape and size of the crystals.[3]

Part 4: Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization
  • Place approximately 10-20 mg of your crude this compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Allow the test tubes that required heating to cool slowly to room temperature, and then place them in an ice bath.

  • Observe for crystal formation. An ideal solvent will dissolve the compound when hot but yield a good amount of crystals upon cooling.[12]

Protocol 2: Cooling Crystallization
  • In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Protocol 3: Anti-Solvent Crystallization
  • Dissolve the crude product in a minimal amount of a "good" solvent at room temperature.

  • Slowly add a "poor" solvent (in which the compound is insoluble but is miscible with the "good" solvent) dropwise until the solution becomes persistently turbid.

  • Add a few drops of the "good" solvent to just redissolve the turbidity.

  • Stopper the flask and allow it to stand undisturbed. Crystals should form over time.

Part 5: Visualizing the Troubleshooting Workflow

Caption: Troubleshooting workflow for the crystallization of this compound.

References

  • wikiHow. 9 Ways to Crystallize Organic Compounds. wikiHow. Published October 10, 2024. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • A Guide for Crystallization. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Published April 7, 2022. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Published July 8, 2022. [Link]

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  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Published April 7, 2022. [Link]

  • Reddit. How can I turn a oily compound to solid? r/chemistry. Published July 28, 2025. [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. Published June 29, 2023. [Link]

  • PubChem. (2-Methylphenoxy)acetate. National Institutes of Health. [Link]

  • The Good Scents Company. methyl phenoxyacetate. [Link]

  • SOP: CRYSTALLIZATION. UCT Science. [Link]

  • (2-Methylphenoxy)acetic Acid: Chemical Properties, Applications, and Synthesis Insights. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. Published November 3, 2021. [Link]

  • PubChem. 2-(2-Methylphenoxy)acetic acid. National Institutes of Health. [Link]

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  • Impact of impurities on crystallization and product quality: a case study with paracetamol. [Link]

  • Synthesis method of 2-methylphenoxyacetic acid. Eureka. [Link]

  • Crystallization method for organic acid or organic acid ester.
  • Process for preparing phenoxy acetic acid derivatives.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • Reddit. How to purify esters. r/OrganicChemistry. Published April 5, 2019. [Link]

  • Effect of Impurities on the Growth Kinetics of Crystals. ResearchGate. [Link]

  • Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. ResearchGate. [Link]

  • Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. Acta Crystallographica Section E. Published April 1, 2013. [Link]

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Validation & Comparative

FTIR absorption bands for carbonyl groups in 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate

[1]

Executive Summary

This compound is the phenacyl ester of (2-methylphenoxy)acetic acid (MPAA).[1] In organic synthesis and pharmaceutical analysis, phenacyl esters serve as critical crystalline derivatives for the identification and purification of carboxylic acids.

This guide compares the FTIR spectral signature of the final ester product against its precursors: the free acid (2-methylphenoxy)acetic acid and the alkylating agent phenacyl bromide (2-bromoacetophenone). The definitive proof of synthesis lies in the transformation of the carbonyl (

ester-ketone doublet

Structural Analysis & Carbonyl Environments

The molecule contains two distinct carbonyl environments, each responding differently to electronic effects (induction and conjugation).

  • Moiety A: The Ester Carbonyl (

    
    ) [1]
    
    • Chemical Environment: The carbonyl carbon is attached to an electronegative phenoxy-methyl group (

      
      ).[1]
      
    • Electronic Effect: The electron-withdrawing nature of the phenoxy group exerts a

      
       (inductive) effect, shortening the 
      
      
      bond and increasing the force constant.
    • Predicted Shift: Higher frequency (hypsochromic shift) compared to aliphatic esters.[1]

  • Moiety B: The Ketone Carbonyl (Phenacyl Group,

    
    ) [1]
    
    • Chemical Environment: An acetophenone-like ketone conjugated with a phenyl ring but substituted at the

      
      -position with an electronegative ester oxygen.[1]
      
    • Electronic Effect: Conjugation with the benzene ring lowers the frequency (bathochromic shift). However, the

      
      -oxygen exerts a withdrawing effect that counters this slightly.[1]
      
    • Predicted Shift: Lower frequency than the ester, but distinct from non-conjugated ketones.

Visualizing the Carbonyl Assignment

CarbonylAssignmentMolecule2-Oxo-2-phenylethyl(2-methylphenoxy)acetateEsterGroupEster Carbonyl(R-COO-R')Molecule->EsterGroupContainsKetoneGroupKetone Carbonyl(Phenacyl C=O)Molecule->KetoneGroupContainsFreqEster~1750 - 1765 cm⁻¹(High Freq due to -I effect)EsterGroup->FreqEsterAbsorbs atFreqKetone~1695 - 1710 cm⁻¹(Lower Freq due to Conjugation)KetoneGroup->FreqKetoneAbsorbs at

Figure 1: Assignment of carbonyl absorption bands based on electronic environments.[1]

Comparative Spectral Data

The following table contrasts the product with its primary alternatives (precursors). This comparison validates the success of the esterification reaction.

FeaturePrecursor 1: (2-Methylphenoxy)acetic AcidPrecursor 2: Phenacyl BromideTarget Product: Phenacyl Ester
State Solid (Crystalline)Solid (Lachrymator)Solid (Crystalline)
O-H Stretch Broad, Strong (2500–3300 cm⁻¹) due to H-bonded dimer.[1]AbsentAbsent (Diagnostic of reaction completion).
C=O Region Single Band (~1710–1730 cm⁻¹).[1] Typical for dimeric acids.[1][2]Single Band (~1690–1700 cm⁻¹).[1] Conjugated ketone.[1][3]Doublet / Two Bands 1. Ester: 1750–1765 cm⁻¹2. Ketone: 1700–1710 cm⁻¹
C-O Stretch ~1230 cm⁻¹ (Phenoxy-C)N/AStrong Bands at 1150–1250 cm⁻¹ (Ester C-O-C + Phenoxy C-O-C).[1]
Key Diagnostic Criteria[1][2][4]
  • Disappearance of the O-H "Beard": The broad carboxylic acid O-H stretch (2500-3300 cm⁻¹) must be completely absent in the purified ester.

  • The Carbonyl Split: Unlike the precursors which each show only one carbonyl peak, the product must show two. The ester peak is typically the higher wavenumber band (1750+ cm⁻¹), while the ketone peak is lower (1700-1710 cm⁻¹).

Experimental Protocol: Synthesis & Measurement

To ensure reproducible spectral data, the following synthesis and measurement protocol is recommended.

A. Synthesis Workflow (Phenacyl Esterification)

This method utilizes the potassium salt of the acid to act as a nucleophile against phenacyl bromide.

SynthesisStep1Step 1: Neutralization(2-Me-Phenoxy)acetic Acid + KOH/K2CO3→ Potassium Carboxylate SaltStep2Step 2: Substitution (SN2)Salt + Phenacyl Bromide(Reflux in Ethanol/Water)Step1->Step2Step3Step 3: IsolationCool → Precipitate → Recrystallize (EtOH)Step2->Step3Step4Step 4: AnalysisFTIR (KBr Pellet) + Melting PointStep3->Step4

Figure 2: Synthetic pathway for generating the phenacyl ester derivative.

B. FTIR Measurement Protocol (Solid State)

Since the product is a crystalline solid, the KBr Pellet method is the gold standard for resolution, though ATR (Attenuated Total Reflectance) is an acceptable alternative for rapid screening.

  • Sample Prep: Mix 1–2 mg of the dry ester with ~100 mg of spectroscopic grade KBr (dried).

  • Grinding: Grind to a fine powder in an agate mortar to minimize scattering (Christiansen effect).

  • Pressing: Press at 8–10 tons for 1–2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹. Resolution: 4 cm⁻¹. Scans: 16 or 32.[1]

  • Baseline Correction: Apply if scattering causes a sloping baseline, but avoid over-manipulation of the carbonyl region.

Performance Comparison: FTIR vs. Alternatives

Why use FTIR for this specific verification?

MethodologyPros for this ApplicationCons
FTIR Excellent for C=O differentiation. clearly resolves the ester vs. ketone doublet.[1] Rapid and cheap.Cannot easily distinguish between 2-methyl and 4-methyl isomers (fingerprint region required).
1H NMR Definitive for structure. Shows the methylene singlets (

vs

) at distinct shifts (~4.8 ppm and ~5.5 ppm).[1]
More expensive, requires deuterated solvents.
Melting Point Fast purity check. Phenacyl esters have sharp, characteristic melting points.Non-structural.[1][4] Requires a known reference standard.[1]

References

  • Shriner, R. L., Fuson, R. C., & Curtin, D. Y. The Systematic Identification of Organic Compounds. Phenacyl esters as derivatives for carboxylic acids.[1][5]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. Characteristic frequencies of phenacyl ketones and esters.
  • NIST Chemistry WebBook. Infrared spectra of Phenoxyacetic acid derivatives. Link

  • Sigma-Aldrich. Product Specification: 2-Oxo-2-phenylethyl acetate (Analogous structure for spectral comparison).[1] Link

Mass spectrometry fragmentation patterns of 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate

Introduction: The Structural Elucidation Challenge

This compound (Molecular Formula: C₁₇H₁₆O₄, Molecular Weight: 284.31 g/mol ) is a complex ester molecule incorporating multiple functional groups, including a ketone, an ester linkage, and an ether bond within its phenacyl and phenoxyacetate moieties. For researchers in synthetic chemistry and drug development, unambiguous structural confirmation is paramount. Mass spectrometry, particularly with electron ionization (EI), serves as a powerful analytical tool by inducing reproducible fragmentation of the parent molecule. The resulting mass spectrum provides a unique fingerprint, allowing for structural verification and differentiation from isomers.

This guide provides a comprehensive analysis of the predicted fragmentation patterns of this compound. As a senior application scientist, this analysis is grounded in the fundamental principles of mass spectrometry, drawing parallels with the known fragmentation of related structural motifs to explain the causal factors behind each cleavage. We will compare its expected fragmentation with a potential isomer, Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate, to highlight the diagnostic power of this technique.

Molecular Structure and Key Fragmentation Sites

The fragmentation of this compound is governed by the relative stability of the resulting cations and neutral losses. The structure contains several bonds susceptible to cleavage under high-energy electron ionization conditions. The primary sites for fragmentation are the bonds adjacent to the carbonyl groups (alpha-cleavage), the ester and ether linkages, and the benzylic positions, all of which can lead to the formation of resonance-stabilized cations.

Predicted Electron Ionization (EI) Fragmentation Pathways

Upon electron ionization, the molecule will form a molecular ion (M•⁺) at m/z 284. This energetically unstable radical cation will undergo a series of fragmentation reactions.[1] The most probable pathways are detailed below.

Alpha-Cleavage at the Ketone Carbonyl

The most characteristic fragmentation in molecules containing a phenacyl group (a benzoyl group attached to a methylene) is the cleavage of the bond alpha to the ketone carbonyl.[2][3]

  • Formation of the Benzoyl Cation (m/z 105): This pathway involves the cleavage of the C-C bond between the ketone carbonyl and the adjacent methylene group. This is an extremely favorable process as it results in the formation of the highly stable, resonance-stabilized benzoyl cation. This fragment is often the base peak in the spectrum of such compounds.[2][4] The corresponding radical lost is •CH₂O(CO)CH₂OC₆H₄CH₃.

  • Formation of the Phenyl Cation (m/z 77): Subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation (m/z 105) leads to the formation of the phenyl cation at m/z 77.[5] This is a common secondary fragmentation for aromatic ketones.

Cleavage of the Ester Linkage

The ester functional group provides two primary points of cleavage.[6]

  • Formation of the Phenacyl Cation (m/z 119): Cleavage of the C-O bond on the acyl side of the ester linkage results in the loss of a (2-methylphenoxy)acetate radical. This generates the phenacyl cation, [C₆H₅COCH₂]⁺, which would appear at m/z 119.

  • Formation of the (2-methylphenoxy)acetyl Cation (m/z 165): Cleavage of the O-C bond on the alkyl side of the ester results in the formation of the (2-methylphenoxy)acetyl cation, [CH₃C₆H₄OCH₂CO]⁺, at m/z 165.

Cleavage at the Ether Linkage and Benzylic Position
  • Formation of the 2-Methylphenoxy Cation (m/z 107): Cleavage of the ether C-O bond can lead to the formation of the [CH₃C₆H₄O]⁺ ion at m/z 107.

  • Formation of the Tropylium Ion (m/z 91): The 2-methylphenoxy group can undergo cleavage of the methyl group followed by rearrangement to form the hydroxyphenyl cation, or more complex rearrangements. More likely is the cleavage at the benzylic position of the tolyl group, which upon rearrangement can form the stable tropylium ion at m/z 91.

The predicted fragmentation pathways are visualized in the diagram below.

G M This compound (M•⁺) m/z 284 F105 Benzoyl Cation [C₆H₅CO]⁺ m/z 105 (Base Peak) M->F105 α-cleavage F119 Phenacyl Cation [C₆H₅COCH₂]⁺ m/z 119 M->F119 Ester Cleavage F165 (2-methylphenoxy)acetyl Cation [CH₃C₆H₄OCH₂CO]⁺ m/z 165 M->F165 Ester Cleavage F107 2-Methylphenoxy Cation [CH₃C₆H₄O]⁺ m/z 107 M->F107 Ether Cleavage F77 Phenyl Cation [C₆H₅]⁺ m/z 77 F105->F77 - CO

Caption: Predicted EI fragmentation pathways for this compound.

Comparison Guide: Differentiating from an Isomer

To underscore the diagnostic utility of these fragmentation patterns, we compare them to the predicted fragmentation of a structural isomer, Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate .[7][8] This molecule, while having the same molecular formula (C₁₇H₁₆O₄) and mass, possesses a different arrangement of functional groups, leading to a distinct mass spectrum.

FeatureThis compoundMethyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate
Molecular Ion (m/z) 284284
Predicted Base Peak m/z 105 (Benzoyl cation)m/z 253 (Loss of •OCH₃ from M•⁺)
Key Diagnostic Ions m/z 119 (Phenacyl cation) m/z 165 ((2-methylphenoxy)acetyl cation) m/z 77 (Phenyl cation)m/z 59 ([COOCH₃]⁺) m/z 181 ([CH₃C₆H₄OCH₂C₆H₄]⁺)
Rationale The phenacyl moiety provides a very stable benzoyl cation, which is expected to dominate the spectrum.The terminal methyl ester group provides a facile loss of a methoxy radical (•OCH₃), leading to a stable ion at m/z 253. The lack of a simple phenacyl group precludes the formation of a strong m/z 105 peak.

This comparison clearly demonstrates that while both compounds share the same molecular weight, their fragmentation patterns are sufficiently different to allow for unambiguous identification. The presence of a dominant peak at m/z 105 is a strong indicator for the title compound, whereas its absence and a strong M-31 peak would suggest the isomeric structure.

Experimental Protocol: Acquiring a Reference Mass Spectrum

This protocol outlines a standard method for obtaining an electron ionization mass spectrum for a semi-volatile organic compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain a reproducible EI mass spectrum for fragmentation pattern analysis.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a single quadrupole or ion trap).

Materials:

  • Sample: this compound

  • Solvent: Dichloromethane or Ethyl Acetate (High Purity, HPLC grade)

  • Vials: 2 mL amber glass vials with PTFE-lined caps

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in the chosen solvent.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL. High concentrations can lead to source contamination and spectral distortion.

  • GC-MS System Configuration:

    • GC Inlet: Split/Splitless injector, operated in split mode (e.g., 20:1 ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line: 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is the standard energy used to generate reproducible spectra that are comparable to library databases.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Acquisition Mode: Full Scan.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample.

    • Acquire the data.

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum from the apex of the peak, ensuring to perform background subtraction to obtain a clean spectrum.

    • Analyze the fragmentation pattern and compare it to the predicted ions.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample (1 mg/mL) Dilute Dilute to Working Conc. (~10 µg/mL) Dissolve->Dilute Inject Inject 1 µL Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-400) Ionize->Detect Extract Extract Spectrum Detect->Extract Identify Identify Fragments Extract->Identify Compare Compare to Predicted Identify->Compare

Caption: Standard experimental workflow for GC-MS analysis.

Summary of Predicted Mass Spectral Data

m/zProposed Ion StructureIon NameMechanismExpected Abundance
284[C₁₇H₁₆O₄]•⁺Molecular IonElectron IonizationLow to Medium
105 [C₆H₅CO]⁺ Benzoyl Cation α-Cleavage High (Base Peak)
165[CH₃C₆H₄OCH₂CO]⁺(2-methylphenoxy)acetyl CationEster CleavageMedium
119[C₆H₅COCH₂]⁺Phenacyl CationEster CleavageMedium
107[CH₃C₆H₄O]⁺2-Methylphenoxy CationEther CleavageLow to Medium
77[C₆H₅]⁺Phenyl CationLoss of CO from m/z 105Medium

Conclusion

The mass spectrum of this compound is predicted to be characterized by a dominant base peak at m/z 105 , corresponding to the highly stable benzoyl cation. Additional significant fragments at m/z 165, 119, and 77 provide further structural confirmation. These key fragments create a distinct fingerprint that allows for the confident identification of the molecule and its unambiguous differentiation from structural isomers. The provided experimental protocol offers a robust method for generating high-quality, reproducible data for this purpose, reinforcing the indispensable role of mass spectrometry in modern chemical analysis.

References

  • PubChem. (n.d.). 2-Oxo-2-phenylethyl 2-phenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Interpretation Mass spectral interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • St. Olaf College. (n.d.). CHEM4604-GC-MS lab- Example of Mass Spectrum Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of acetophenone. Retrieved from [Link]

  • TMP Chem. (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. YouTube. Retrieved from [Link]

  • Kaur, M., Butcher, R. J., Jasinski, J. P., Yathirajan, H. S., & Siddaraju, B. P. (2013). Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o671. Retrieved from [Link]

  • eGyanKosh. (n.d.). UNIT 13: MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

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A Comparative Guide to the Reactivity of 2-Oxo-2-phenylethyl (Phenacyl) Esters versus Ethyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of organic synthesis and medicinal chemistry, esters are fundamental functional groups, serving as key intermediates, final products, and protecting groups. While structurally similar, their reactivity can be dramatically altered by subtle changes in their alcohol-derived moiety. This guide provides an in-depth comparison between two classes of esters: the 2-oxo-2-phenylethyl (phenacyl) ester , exemplified by 2-oxo-2-phenylethyl (2-methylphenoxy)acetate, and the common ethyl ester , using ethyl (2-methylphenoxy)acetate as its counterpart.

We will dissect the underlying principles governing their reactivity, focusing on electronic effects, leaving group stability, and susceptibility to nucleophilic attack. This analysis is supported by mechanistic insights and culminates in a practical experimental protocol designed to demonstrate these differences, providing researchers and drug development professionals with a clear framework for selecting the appropriate ester for their synthetic strategy.

Section 1: Structural and Electronic Foundations of Reactivity

The profound difference in reactivity between a phenacyl ester and an ethyl ester originates from the electronic nature of the group attached to the ester oxygen. The phenacyl group contains a ketone positioned alpha to the ester linkage, a feature absent in the simple ethyl group.

  • This compound: The defining feature is the 2-oxo-2-phenylethyl group. The carbonyl (C=O) within this group acts as a powerful electron-withdrawing group through induction. This effect is transmitted to the ester's own carbonyl carbon, significantly increasing its partial positive charge (δ+) and rendering it more electrophilic.

  • Ethyl (2-methylphenoxy)acetate: The ethyl group is a simple alkyl group. It is weakly electron-donating, having a negligible electronic effect on the ester carbonyl's electrophilicity compared to the phenacyl group.

This electronic disparity is the primary driver for the enhanced reactivity of phenacyl esters toward nucleophiles.

Caption: Electronic influence on the ester carbonyl.

Section 2: Reactivity in Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is the archetypal reaction for esters and proceeds via a two-step addition-elimination mechanism.[1] The rate and favorability of this reaction are governed by both the initial nucleophilic attack and the ability of the alcohol-derived portion to depart as a leaving group.

Leaving Group Stability

The stability of the departing group is a critical factor in the collapse of the tetrahedral intermediate. A good leaving group is typically a weak base.[2]

  • Ethyl Ester: The leaving group is the ethoxide anion (CH₃CH₂O⁻) . As the conjugate base of ethanol (pKa ≈ 16), ethoxide is a strong base and therefore a poor leaving group.[3] Reactions often require forcing conditions or catalysis to proceed.

  • Phenacyl Ester: The leaving group is the enolate of acetophenone . While formally a carbanion, the negative charge is resonance-delocalized onto the oxygen atom, significantly stabilizing the anion. This increased stability makes it a much better leaving group compared to ethoxide.

Susceptibility to Hydrolysis

Hydrolysis, the cleavage of the ester by water, can be catalyzed by acid or base.[4]

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the final step is the deprotonation of the resulting carboxylic acid.[1] Due to the higher electrophilicity of its carbonyl carbon and the superior stability of its leaving group, the 2-oxo-2-phenylethyl ester is expected to hydrolyze significantly faster than the corresponding ethyl ester under basic conditions.

  • Acid-Catalyzed Hydrolysis: This is an equilibrium process.[4] While the initial protonation and nucleophilic attack are enhanced for the phenacyl ester due to its electronic properties, the overall rate comparison is similar: the phenacyl ester is more labile.

Section 3: The Phenacyl Ester as a Chemoselective Protecting Group

The unique reactivity of the phenacyl ester makes it an excellent protecting group for carboxylic acids.[5] It remains stable under various conditions but can be cleaved selectively using methods that do not affect more robust esters, like ethyl esters. This property, known as orthogonality, is highly valued in multi-step synthesis.

Orthogonal Cleavage Strategies for Phenacyl Esters:

  • Reductive Cleavage: Treatment with zinc dust in acetic acid (Zn/AcOH) reductively cleaves the C-O bond, releasing the free carboxylic acid and acetophenone.[6][7] This method is mild and highly efficient.

  • Photochemical Cleavage: Phenacyl esters can be cleaved by photolysis in the presence of an electron-donating photosensitizer.[8] This "caged" compound strategy allows for the release of the carboxylic acid upon exposure to light, offering spatial and temporal control over deprotection.

In contrast, cleaving an ethyl ester typically requires harsh conditions such as strong aqueous base (e.g., NaOH, reflux) or acid (e.g., H₂SO₄, reflux), which may be incompatible with other sensitive functional groups in the molecule.[4]

Caption: Orthogonal protection/deprotection strategies.

Section 4: Comparative Data and Experimental Protocol

The differences in reactivity are summarized below.

Property2-Oxo-2-phenylethyl EsterEthyl Ester
Ester Carbonyl Electrophilicity High (Activated by α-keto group)Moderate
Leaving Group Phenacylate (Resonance-stabilized)Ethoxide (Non-stabilized)
Leaving Group Basicity Weaker Base (Better Leaving Group)Strong Base (Poor Leaving Group)
Relative Rate of Hydrolysis FastSlow
Typical Cleavage Conditions Mild: Zn/AcOH, Photolysis[6][8]Harsh: Strong Acid/Base, Heat[4]
Primary Application Protecting Group, Reactive IntermediateGeneral Synthetic Intermediate
Experimental Protocol: Comparative Analysis of Saponification Rates

This protocol provides a method to qualitatively compare the base-catalyzed hydrolysis rates of this compound and ethyl (2-methylphenoxy)acetate.

Objective: To visually demonstrate the enhanced reactivity of the phenacyl ester towards nucleophilic attack by hydroxide.

Materials:

  • This compound

  • Ethyl (2-methylphenoxy)acetate

  • Ethanol (or THF) as a co-solvent

  • 0.1 M Sodium Hydroxide (NaOH) aqueous solution

  • Phenolphthalein indicator solution

  • Two identical reaction flasks or test tubes

  • Stirring apparatus (magnetic stirrer and stir bars)

  • Water bath for temperature control (optional, for consistency)

Procedure:

  • Preparation: In separate, labeled flasks, prepare equimolar solutions of each ester. For example, dissolve 0.1 mmol of the phenacyl ester in 5 mL of ethanol and 0.1 mmol of the ethyl ester in 5 mL of ethanol.

    • Causality: Using a co-solvent like ethanol ensures the esters, which are often poorly water-soluble, remain in solution for the reaction. Equimolar amounts are critical for a fair comparison.

  • Initiation: To each flask, add 2-3 drops of phenolphthalein indicator. The solutions should be colorless. Place both flasks on a magnetic stirrer to ensure homogenous mixing.

  • Reaction: Simultaneously, add an exact, equimolar amount of 0.1 M NaOH solution to each flask (e.g., 1.0 mL, which provides 0.1 mmol of NaOH). The solutions will immediately turn pink/fuchsia, indicating a basic pH.

    • Causality: The reaction consumes hydroxide ions. By starting with a 1:1 molar ratio of ester to base, the endpoint of the reaction is marked by the complete consumption of the base.

  • Observation: Monitor the two reactions at room temperature. The flask containing the 2-oxo-2-phenylethyl ester is expected to lose its pink color significantly faster than the flask with the ethyl ester. The time taken for the pink color to disappear corresponds to the time required for complete hydrolysis.

    • Self-Validation: The color change of the pH indicator provides a direct, built-in validation of the reaction's progress. The disappearance of the pink color signifies that the hydroxide has been consumed and the pH has dropped below ~8.2.

Expected Outcome: The phenacyl ester solution will become colorless in a much shorter timeframe, providing clear experimental evidence of its greater susceptibility to base-catalyzed hydrolysis compared to the ethyl ester.

Conclusion

The presence of an α-keto group in 2-oxo-2-phenylethyl esters fundamentally alters their chemical behavior compared to simple ethyl esters. This structural feature enhances the electrophilicity of the ester carbonyl and stabilizes the corresponding leaving group, leading to a marked increase in reactivity toward nucleophiles. This heightened lability is not a drawback; rather, it enables a suite of mild and selective cleavage methods, establishing phenacyl esters as invaluable, orthogonally-cleavable protecting groups in sophisticated organic synthesis. In contrast, the robustness of ethyl esters makes them suitable for applications where stability is paramount, but their cleavage requires more strenuous conditions. Understanding these core differences allows chemists to strategically employ each ester type to its maximum advantage, optimizing synthetic routes and enabling the construction of complex molecules.

References

  • Givens, R. S., & Matuszewski, B. (1984). Photochemistry of the Phenacyl Group: Mechanistic and Product Studies on the Photosensitized Release of Carboxylates from Phenacyl Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Tam, J. P., & Merrifield, R. B. (1985). β-Phenacyl ester as a temporary protecting group to minimize cyclic imide formation during subsequent treatment of aspartyl peptides with hydrofluoric acid. The Journal of Organic Chemistry. Available at: [Link]

  • Hakamata, W., et al. (2006). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gong, Y., & Chen, G. (2012). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. ResearchGate. Available at: [Link]

  • Ono, S., & Hayami, J. (1963). Polarographical Studies on the Hydrolysis Velocity of Aromatic Acrylic Ethyl Esters. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Thorat, Y., et al. (1986). SYNTHESIS OF PHENACYL ESTERS via POLYMER SUPPORTED REAGENTS. Organic Preparations and Procedures International. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity. Available at: [Link]

  • Reddy, K. S., et al. (2005). Organic Reactions in Water: Synthesis of Phenacyl Esters from Phenacyl Bromide and Potassium Salts of Aromatic Acids in the Presence of β-Cyclodextrin. Synthetic Communications. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

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HPLC retention times and method validation for 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Oxo-2-phenylethyl (2-methylphenoxy)acetate is the phenacyl ester derivative of (2-methylphenoxy)acetic acid (MPA) . While MPA serves as a foundational structure for various phenoxy herbicides (such as MCPA) and pharmaceutical intermediates (PPAR agonists), its direct analysis via HPLC-UV is plagued by poor retention and weak UV absorbance.

This guide details the Pre-column Phenacyl Derivatization Method , transforming the difficult-to-detect parent acid into the highly chromophoric title compound. We compare this robust protocol against direct analysis and LC-MS alternatives, providing a self-validating workflow for researchers requiring high-sensitivity quantification without mass spectrometry.

Chemical Basis & Derivatization Mechanism

The core challenge in analyzing (2-methylphenoxy)acetic acid is its carboxylic acid moiety, which results in peak tailing on C18 columns and necessitates low-UV detection (200–210 nm) where solvent noise is high.

The Solution: Esterification with 2-Bromoacetophenone (Phenacyl Bromide) . This reaction attaches a "UV-tag" (the phenacyl group) to the molecule, shifting the absorption maximum to 254 nm (a stable, low-noise region) and significantly increasing lipophilicity for stable Reversed-Phase (RP) retention.

Reaction Workflow

The derivatization typically follows an SN2 mechanism catalyzed by a base (Triethylamine) or a phase transfer catalyst (Crown Ether).

DerivatizationWorkflow MPA (2-Methylphenoxy)acetic Acid (Analyte) Intermediate Transition State (Carboxylate Anion Attack) MPA->Intermediate Deprotonation Reagent 2-Bromoacetophenone (Reagent) Reagent->Intermediate Electrophilic Attack Catalyst Triethylamine (TEA) (Catalyst) Catalyst->Intermediate Product 2-Oxo-2-phenylethyl (2-methylphenoxy)acetate (Target Chromophore) Intermediate->Product Esterification Byproduct HBr / TEA-Br Salt (Precipitate) Intermediate->Byproduct

Figure 1: Reaction pathway transforming the parent acid into the UV-active phenacyl ester.

Method Comparison: Why Derivatize?

The following table objectively compares the Phenacyl Derivatization method against standard alternatives.

FeatureMethod A: Phenacyl Derivatization (Recommended) Method B: Direct RP-HPLC Method C: LC-MS/MS
Analyte Form This compoundFree Acid (MPA)Free Acid (MPA)
Detector UV-Vis / PDA @ 254 nm UV @ 205-210 nm Mass Spectrometer (ESI-)
Sensitivity (LOD) High (1–5 ng/mL )Low (100–500 ng/mL )Ultra-High (<0.1 ng/mL )
Selectivity High (Specific to carboxylates)Low (Interference from matrix)Very High (m/z specific)
Cost/Complexity Moderate (Requires sample prep)Low (Simple injection)High (Expensive instrumentation)
Retention Stability Excellent (Lipophilic ester)Poor (pH dependent)Good

Verdict: For laboratories equipped with standard HPLC-UV systems, Method A offers the best balance of sensitivity and stability. Method B is prone to baseline drift and matrix interference. Method C is superior but often overkill for routine purity or content analysis.

Detailed Experimental Protocol

A. Reagents & Preparation[1][2][3]
  • Target Analyte: (2-methylphenoxy)acetic acid (MPA).

  • Derivatizing Reagent: 2-Bromoacetophenone (10 mg/mL in Acetone).

  • Catalyst: Triethylamine (TEA) (10 mg/mL in Acetone).

  • Mobile Phase: Methanol (HPLC Grade) and Water (Milli-Q).

B. Derivatization Procedure
  • Aliquot: Transfer 1.0 mL of sample solution (containing 1–100 µg of MPA) into a capped reaction vial.

  • Add Reagents: Add 0.5 mL of TEA solution and 0.5 mL of 2-Bromoacetophenone solution.

  • Incubate: Seal and heat at 60°C for 45 minutes . (Higher temperatures may degrade the reagent; lower temperatures reduce yield).

  • Quench/Cool: Allow to cool to room temperature.

  • Filter: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

C. HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic Methanol : Water (80 : 20 v/v) .

    • Note: Phenacyl esters are highly lipophilic. If retention is too long (>20 min), increase Methanol to 85% or 90%.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 254 nm .

  • Column Temperature: 30°C.

D. Expected Retention Times (Relative)
  • t0 (Void Volume): ~1.5 min

  • Excess Reagent (Phenacyl Bromide): ~4–6 min (Elutes early).

  • Byproducts (Acetophenone): ~6–8 min.

  • Target (this compound): 12–16 min .

    • Validation Tip: The target peak must be baseline resolved from the reagent peak.

Method Validation (Self-Validating System)

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.

Specificity (Blank Test)
  • Protocol: Inject a "Reagent Blank" (Acetone + TEA + Phenacyl Bromide, heated without MPA).

  • Acceptance Criteria: No peak should appear at the retention time of the target ester (12–16 min). This confirms that the peak is indeed the MPA derivative and not a reagent artifact.

Linearity
  • Protocol: Prepare MPA standards at 5, 10, 20, 50, and 100 µg/mL. Derivatize each.

  • Plot: Peak Area of Ester vs. Concentration of MPA.

  • Acceptance Criteria: R2 > 0.999. The derivatization reaction must be quantitative (pseudo-first-order with excess reagent).

Accuracy (Spike Recovery)
  • Protocol: Spike a known amount of MPA into a sample matrix. Derivatize and analyze.

  • Calculation: (Observed Conc. / Theoretical Conc.) x 100.

  • Target: 95–105% recovery.

Robustness (Critical Parameter)
  • Reagent Excess: Ensure the molar ratio of Phenacyl Bromide to MPA is at least 5:1 . If the reagent peak (4–6 min) disappears, you have insufficient reagent, and linearity will fail at high concentrations.

Troubleshooting & Optimization Workflow

Troubleshooting Start Issue: Poor Peak Shape or Low Area CheckReagent Check Reagent Peak (4-6 min) Is it present? Start->CheckReagent ReagentMissing Reagent Consumed CheckReagent->ReagentMissing No ReagentPresent Reagent Visible CheckReagent->ReagentPresent Yes AddMore Action: Increase Phenacyl Bromide Conc. ReagentMissing->AddMore CheckHeat Check Reaction Temp/Time ReagentPresent->CheckHeat OptimizeHeat Action: Increase to 80°C or 60 min CheckHeat->OptimizeHeat

Figure 2: Decision tree for troubleshooting derivatization efficiency.

References

  • US EPA Method 1658 . "The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater". United States Environmental Protection Agency.

  • Communal, P.Y., et al. "Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS".[1] Agilent Technologies / Varian Application Note.

  • Vertex AI Search Grounding . "Synthesis of 3-Pyridylboronic Acid... Application of (2-methylphenoxy)acetic acid headgroup". ResearchGate.[2]

  • BLD Pharm Product Data . "this compound".[3][4][5][6] BLD Pharm.[3][4][6]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.